Rp-8-Br-cGMPS
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C10H10BrN5NaO6PS |
|---|---|
分子量 |
462.15 g/mol |
IUPAC名 |
sodium 9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-,23?;/m1./s1 |
InChIキー |
CHTSSROWUAICIL-HUSULMCLSA-M |
製品の起源 |
United States |
Foundational & Exploratory
Rp-8-Br-cGMPS as a Competitive Inhibitor of PKG: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger that mediates a wide array of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. The primary effector of cGMP in many of these pathways is the cGMP-dependent protein kinase (PKG). Understanding the precise role of PKG in cellular signaling is paramount for the development of novel therapeutics targeting diseases such as hypertension, erectile dysfunction, and neurodegenerative disorders.
Rp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and selective cell-permeable inhibitor of PKG. As a cGMP analog, it acts as a competitive antagonist at the cGMP binding sites on the regulatory domain of PKG, thereby preventing the conformational change required for kinase activation. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained inhibitory activity in cellular and in vivo models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its application in studying PKG signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect through competitive antagonism of cGMP at the regulatory domain of PKG. PKG exists as a homodimer, with each monomer containing a regulatory and a catalytic domain. In its inactive state, the regulatory domain binds to and inhibits the catalytic domain. The binding of cGMP to the regulatory domain induces a conformational change that releases this inhibition, allowing the catalytic domain to phosphorylate its downstream targets.
As a structural analog of cGMP, this compound binds to the same sites on the PKG regulatory domain. However, due to the Rp-configuration of the phosphorothioate (B77711) group, it fails to induce the necessary conformational change for activation. By occupying the cGMP binding sites, this compound competitively prevents the binding of endogenous cGMP, thus locking the enzyme in its inactive state. This inhibition is reversible. Notably, in the complete absence of cGMP, this compound has been observed to act as a partial agonist of the PKG Iα isoform.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized in numerous studies. The following tables summarize the key quantitative data for this inhibitor.
Table 1: Inhibitory Potency of this compound against Protein Kinases
| Target Kinase | Isoform | Ki (nM) | Reference |
| cGMP-dependent Protein Kinase (PKG) | Iα | 35 | |
| cGMP-dependent Protein Kinase (PKG) | Iβ | 30 | |
| cAMP-dependent Protein Kinase (PKA) | - | 11,000 |
Table 2: Specificity and Other Properties of this compound
| Property | Observation | Reference |
| Mechanism of Inhibition | Competitive with cGMP | |
| Cell Permeability | Yes | |
| Resistance to PDE Hydrolysis | Yes | |
| Effect on cGMP-gated channels | Weak inhibitor (IC50 = 25 µM) | |
| Partial Agonism | Partial agonist of cGKI in the absence of cGMP stimulation (Ki = 1 µM) |
Experimental Protocols
In Vitro PKG Kinase Activity Assay
This protocol describes a method to determine the inhibitory effect of this compound on PKG activity using a purified enzyme and a synthetic peptide substrate.
Materials:
-
Recombinant human PKG Iα
-
This compound
-
cGMP
-
Peptide substrate (e.g., a VASP-derived peptide with a phosphorylation site for PKG)
-
[γ-32P]ATP or a fluorescence-based kinase assay kit
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare a reaction mixture containing the kinase buffer, the peptide substrate, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding a mixture of cGMP (to activate the enzyme) and [γ-32P]ATP. A typical final concentration for cGMP is 1 µM and for ATP is 100 µM.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.
Cell-Based VASP Phosphorylation Assay
This protocol details a method to assess the inhibitory effect of this compound on PKG activity in intact cells by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-characterized PKG substrate.
Materials:
-
Cultured cells expressing PKG (e.g., vascular smooth muscle cells, platelets)
-
This compound
-
A cell-permeable cGMP analog (e.g., 8-Br-cGMP) or a nitric oxide donor (e.g., sodium nitroprusside) to stimulate endogenous PKG activity
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239)
-
Primary antibody for total VASP (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a PKG activator (e.g., 100 µM 8-Br-cGMP) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-VASP.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP to normalize for protein loading.
-
Quantify the band intensities to determine the effect of this compound on VASP phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cGMP/PKG signaling pathway and a typical experimental workflow for studying PKG inhibition with this compound.
Caption: The cGMP/PKG signaling pathway.
Caption: A typical experimental workflow using this compound.
Conclusion
This compound is an invaluable tool for researchers investigating the physiological and pathophysiological roles of the cGMP/PKG signaling pathway. Its high potency, selectivity for PKG over PKA, and cell permeability make it a gold-standard inhibitor for both in vitro and in cell-based experiments. By competitively inhibiting PKG, this compound allows for the precise dissection of PKG-mediated events, thereby advancing our understanding of cGMP signaling and facilitating the development of novel therapeutic strategies. However, researchers should remain mindful of its potential partial agonistic effects on PKG Iα in the absence of cGMP. Careful experimental design and data interpretation are crucial for leveraging the full potential of this powerful pharmacological tool.
The Role of Rp-8-Br-cGMPS and Its Analogs in the Elucidation of cGMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rp-8-Br-cGMPS and its more potent derivative, Rp-8-Br-PET-cGMPS, crucial tools for dissecting cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. This document details their mechanism of action, pharmacological properties, and provides experimental protocols for their application in research.
Introduction to cGMP Signaling and the Need for Specific Inhibitors
The second messenger cGMP orchestrates a multitude of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal plasticity.[1] Dysregulation of cGMP signaling is implicated in various pathologies, making the components of this pathway attractive targets for therapeutic intervention. The primary effector of many cGMP actions is the cGMP-dependent protein kinase (PKG). To investigate the specific roles of PKG, potent and selective inhibitors are indispensable.
This compound and Rp-8-Br-PET-cGMPS: Key Pharmacological Probes
This compound and its analog Rp-8-Br-PET-cGMPS are phosphorothioate (B77711) derivatives of cGMP that act as competitive inhibitors of PKG. The "Rp" configuration of the phosphorothioate group confers resistance to hydrolysis by phosphodiesterases (PDEs), ensuring greater stability in cellular and tissue preparations.[2]
Rp-8-Br-PET-cGMPS is a more advanced analog, featuring a β-phenyl-1,N2-etheno (PET) modification. This modification enhances its lipophilicity and membrane permeability, making it particularly effective in intact cell and tissue studies.[3] Furthermore, the PET group contributes to a higher affinity and selectivity for PKG, especially the PKG I isoforms.[3][4]
Mechanism of Action
Both this compound and Rp-8-Br-PET-cGMPS are competitive antagonists at the cGMP-binding sites of PKG.[5] By occupying these sites, they prevent the binding of endogenous cGMP, thereby locking the kinase in its inactive conformation and inhibiting the phosphorylation of its downstream targets.
dot
References
- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolog.de [biolog.de]
- 5. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Synthesis, and Utility of Rp-8-Br-cGMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rp-8-Br-cGMPS (8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and selective cell-permeable inhibitor of cGMP-dependent protein kinase (PKG) and a modulator of cyclic nucleotide-gated (CNG) channels. Its resistance to hydrolysis by phosphodiesterases (PDEs) makes it a stable and effective tool for studying cGMP signaling pathways. This technical guide provides an in-depth overview of the discovery, diastereoselective synthesis, and biological applications of this compound, with a focus on its potential therapeutic applications, particularly in the context of retinal degenerative diseases.
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that mediates a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and phototransduction. The effects of cGMP are primarily mediated through three main classes of effector proteins: cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs). Dysregulation of cGMP signaling has been implicated in various pathologies, including cardiovascular diseases and neurodegenerative disorders.
The development of specific pharmacological modulators of cGMP signaling pathways is crucial for both basic research and therapeutic intervention. This compound has emerged as a key tool in this field due to its specificity as a competitive inhibitor of PKG, particularly the type I (PKGI) isoforms, and its modulatory effects on CNG channels.[1][2][3] Its lipophilic nature allows for excellent membrane permeability, a significant advantage for in vitro and in vivo studies.[3]
Discovery and Development
The development of this compound was driven by the need for potent and specific inhibitors of PKG to dissect its role in cellular signaling. The synthesis of various cGMP analogs led to the discovery that the Rp-diastereomer of 8-bromo-cGMP phosphorothioate (B77711) exhibited inhibitory properties. Further modification with a β-phenyl-1,N²-etheno group enhanced its lipophilicity and cell permeability, resulting in the creation of Rp-8-Br-PET-cGMPS, a more potent and specific inhibitor. This compound has proven to be particularly valuable in studying the role of PKG in the pathophysiology of retinal degeneration, where elevated cGMP levels are observed.
Physicochemical Properties and Quantitative Data
This compound is a competitive and reversible inhibitor of cGMP-dependent protein kinase.[4] It also functions as a modulator of cyclic nucleotide-gated (CNG) channels.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄BrN₅NaO₆PS | |
| Molecular Weight | 562.27 g/mol | |
| Solubility | Soluble to 20 mM in water and 40 mM in DMSO | |
| Purity | ≥98% | |
| Storage | Store at -20°C | |
| CAS Number | 185246-32-6 |
Table 1: Physicochemical Properties of Rp-8-Br-PET-cGMPS
| Target | Parameter | Value | Conditions | Reference |
| Rod CNG Channels | EC₅₀ | ~0.45 µM | At low inhibitor concentrations (<10 µM) | |
| Cone CNG Channels | EC₅₀ | ~4.4 µM | At low inhibitor concentrations (<10 µM) | |
| PKG Iα | Kᵢ | Not specified | In vitro kinase assay | |
| PKG Iβ | Kᵢ | Not specified | In vitro kinase assay |
Table 2: Biological Activity of this compound
Synthesis of this compound
A key development in the utility of this compound has been the establishment of a diastereoselective synthesis route, which preferentially yields the desired Rp-isomer. This method provides a scalable and efficient process for producing the compound with high purity.
Diastereoselective Synthesis Protocol
The following protocol is a summary of the diastereoselective synthesis of this compound:
-
Preparation of 8-Bromo-β-phenyl-1,N²-ethenoguanosine: 8-Bromoguanosine is reacted with 2-bromoacetophenone (B140003) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethyl sulfoxide (B87167) (DMSO).
-
Selective Silylation: The 2'- and 5'-hydroxyl groups of the guanosine derivative are selectively protected using a silylating agent. This step is crucial for directing the subsequent cyclization.
-
H-phosphonate monoester formation: The 5'-hydroxyl group is reacted with a phosphonylating agent to form a 5'-H-phosphonate monoester.
-
Cyclization and Sulfurization: The nucleoside 5′-H-phosphonate monoester undergoes intramolecular cyclization followed by sulfurization to diastereoselectively form the Rp-3′,5′-cyclic phosphorothioate.
-
Deprotection and Purification: The silyl (B83357) protecting groups are removed, and the final product, this compound, is purified.
References
The Lipophilicity of Rp-8-Br-cGMPS: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Key Physicochemical Property for a Potent Protein Kinase G Inhibitor
For researchers and scientists engaged in the development of novel therapeutics targeting cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways, a thorough understanding of the physicochemical properties of lead compounds is paramount. Rp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and widely used competitive inhibitor of cGMP-dependent protein kinase (PKG). Its efficacy in cellular and tissue-based assays is significantly influenced by its ability to traverse biological membranes, a characteristic largely governed by its lipophilicity. This technical guide provides a comprehensive overview of the lipophilicity of this compound, presenting quantitative data, detailed experimental methodologies, and relevant signaling pathway context to inform drug development strategies.
Quantitative Lipophilicity Data
The lipophilicity of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. For cGMP analogs like this compound, enhanced lipophilicity generally correlates with improved membrane permeability, leading to greater efficacy in intact cell systems.[1] The lipophilicity of this compound and related compounds has been quantified using chromatographic methods, which provide a reliable measure of their partitioning behavior between a nonpolar stationary phase and a polar mobile phase.
The following table summarizes the quantitative lipophilicity data for this compound and a selection of relevant cGMP analogs. The data is derived from gradient reversed-phase high-performance liquid chromatography (RP-HPLC) experiments, where the logarithm of the capacity factor (log k') serves as a robust indicator of lipophilicity. A higher log k' value signifies greater retention on the nonpolar column and thus, higher lipophilicity. The relative lipophilicity (rL cGMP) provides a direct comparison to the parent molecule, cGMP.
| Compound | log k' | Relative Lipophilicity (rL cGMP) | Reference |
| cGMP | 0.770 | 1.0 | [2] |
| Rp-cGMPS | 0.894 | 1.3 | [2] |
| This compound | 1.189 | 2.2 | [2] |
| Rp-8-pCPT-cGMPS | 2.61 | - | [3] |
| Rp-8-Br-PET-cGMPS | 2.83 | 200 (relative to cGMP) | [3][4] |
Note: The relative lipophilicity of Rp-8-Br-PET-cGMPS is exceptionally high due to the presence of the β-phenyl-1,N2-etheno (PET) modification.
Experimental Protocol for Lipophilicity Determination
The determination of lipophilicity for this compound and its analogs is most accurately achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). This method offers a high-throughput and reproducible alternative to the traditional shake-flask method for determining the octanol-water partition coefficient (log P).[5][6]
Principle
RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). Lipophilic compounds interact more strongly with the stationary phase and are therefore retained longer, resulting in a higher capacity factor (k'). The logarithm of the capacity factor (log k') is linearly related to the compound's log P value.
Detailed Methodology: Gradient RP-HPLC
The following protocol outlines a typical gradient RP-HPLC method for determining the lipophilicity of cGMP analogs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve compounds in the initial mobile phase composition (95% A, 5% B) to a final concentration of 1 mg/mL.
Data Analysis:
-
The retention time (t_R) for each compound is determined from the chromatogram.
-
The void time (t_0), the time it takes for an unretained compound to pass through the column, is measured by injecting a non-retained substance (e.g., uracil).
-
The capacity factor (k') is calculated using the formula: k' = (t_R - t_0) / t_0
-
The logarithm of the capacity factor (log k') is then calculated.
For a more direct correlation to log P, a calibration curve can be generated using a series of standards with known log P values.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by acting as a competitive antagonist of cGMP-dependent protein kinase (PKG), a key effector in the cGMP signaling pathway.[4][7][8] This pathway plays a crucial role in a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.
An increase in intracellular cGMP, triggered by the activation of guanylyl cyclases by nitric oxide (NO) or natriuretic peptides, leads to the activation of PKG. Activated PKG then phosphorylates specific downstream target proteins, eliciting a cellular response. This compound, by competing with cGMP for the binding sites on the regulatory domain of PKG, prevents this activation and thereby inhibits the downstream signaling cascade.[4][8]
Experimental Workflow for Lipophilicity Determination
The following diagram illustrates the logical workflow for determining the lipophilicity of a cGMP analog, such as this compound, using the gradient RP-HPLC method described above.
Conclusion
The lipophilicity of this compound, as quantified by its log k' value of 1.189, is significantly greater than that of the parent molecule cGMP and the related inhibitor Rp-cGMPS.[2] This enhanced lipophilicity contributes to its improved membrane permeability and, consequently, its effectiveness as a tool for studying cGMP/PKG signaling in cellular contexts. For drug development professionals, understanding and accurately measuring this property using robust methods like gradient RP-HPLC is essential for optimizing the pharmacokinetic and pharmacodynamic properties of novel PKG inhibitors. The methodologies and data presented in this guide provide a solid foundation for the rational design and evaluation of next-generation therapeutics targeting this important signaling pathway.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. researchgate.net [researchgate.net]
- 3. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 4. d-nb.info [d-nb.info]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. PDE- resistant PKG Inhibitors BIOLOG Life Science Institute [biolog.de]
- 8. Efficient Delivery of Hydrophilic Small Molecules to Retinal Cell Lines Using Gel Core-Containing Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies of Rp-8-Br-cGMPS in Cellular Models
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Rp-8-bromo-guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-cGMPS), a pivotal tool for investigating cGMP-mediated signaling pathways in cellular models. It covers the compound's mechanism of action, quantitative data on its activity, detailed experimental protocols, and its application in elucidating cellular signaling cascades.
Introduction: The Role of cGMP and Protein Kinase G (PKG)
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger in numerous physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation.[1][2] The effects of cGMP are primarily mediated through the activation of cGMP-dependent protein kinase (PKG).[1][2] To understand the precise role of PKG in these pathways, researchers rely on specific inhibitors to dissect its function from other cGMP effectors.
This compound and its more lipophilic, cell-permeable analog, Rp-8-Br-PET-cGMPS, are widely used competitive inhibitors of PKG.[3][4] They function as cGMP analogs that bind to the regulatory domain of PKG but fail to induce the conformational change necessary for its activation, thereby blocking the downstream phosphorylation of target proteins.[4] Their resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained inhibitory action in cellular experiments.[4]
Mechanism of Action and Specificity
This compound acts as a competitive antagonist at the cGMP-binding sites of PKG isozymes (PKG-I and PKG-II).[4] By occupying these sites, it prevents the binding of endogenous cGMP, thus keeping the kinase in its inactive state. This reversible inhibition allows for the precise interrogation of PKG-dependent events.
While considered a highly specific PKG inhibitor, it is crucial to acknowledge potential off-target effects.[4] Notably, at higher concentrations, it can inhibit cAMP-dependent protein kinase (PKA).[4][5] Furthermore, some studies indicate that in the absence of cGMP stimulation, Rp-8-Br-PET-cGMPS can act as a partial agonist of PKG-I.[5][6] It has also been shown to interact with other cGMP-binding proteins, such as cyclic nucleotide-gated (CNG) channels and PDEs.[4][7][8]
Quantitative Data Summary
The efficacy and selectivity of this compound and its analogs have been quantified in various studies. The inhibition constant (Ki) indicates the concentration required to produce half-maximum inhibition. The following table summarizes key quantitative data for Rp-8-Br-PET-cGMPS, which is often used in cellular studies due to its enhanced membrane permeability.[4]
| Compound | Target Kinase | Inhibition Constant (Ki) | Notes |
| Rp-8-Br-PET-cGMPS | PKG-I | 35 nM[5] | Highly potent inhibition. |
| Rp-8-Br-PET-cGMPS | PKG-II | 30 nM[5] | Similar potency to PKG-I. |
| Rp-8-Br-PET-cGMPS | PKA | 11 µM[5] | ~300-fold less potent than for PKG, indicating selectivity. |
| Rp-8-Br-PET-cGMPS | CNG Channels | IC50 = 25 µM[5] | Inhibition requires significantly higher concentrations. |
Effective Concentrations in Cellular Assays:
-
Porcine Coronary Arteries: 30 µM was used to significantly attenuate cGMP-mediated relaxation.[9]
-
Platelet Aggregation: 25 µM fully reversed the inhibitory effect of LPS on platelet aggregation.[10]
-
Cultured Neurons: 10 µM has been cited as an effective concentration for PKG inhibition.
Experimental Protocols
A typical experiment to probe the role of PKG using this compound involves cell culture, pre-incubation with the inhibitor, stimulation with a cGMP-elevating agent, and subsequent analysis of a downstream endpoint, such as protein phosphorylation.
Vasodilator-stimulated phosphoprotein (VASP) is a well-characterized substrate of both PKG and PKA. PKG specifically phosphorylates VASP at the Ser239 residue. Monitoring the phosphorylation status of VASP at this site serves as a reliable readout for PKG activity within intact cells.[9]
-
Cell Culture and Treatment:
-
Plate vascular smooth muscle cells (VSMCs) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Pre-incubate cells with Rp-8-Br-PET-cGMPS (e.g., 30 µM) or vehicle (DMSO or water) for 30-60 minutes.
-
Stimulate the cells with a cGMP-elevating agent (e.g., 100 µM 8-Br-cGMP or a nitric oxide donor) for 10-15 minutes.
-
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize, strip the membrane and re-probe for total VASP or a loading control like GAPDH or β-actin.
-
Application in Cellular Models: Smooth Muscle Relaxation
The NO/cGMP/PKG pathway is the primary mechanism underlying endothelium-dependent smooth muscle relaxation (vasodilation).[1][2] this compound is instrumental in confirming the role of PKG in this process.
In vascular smooth muscle, nitric oxide (NO) from endothelial cells activates soluble guanylate cyclase (sGC), which synthesizes cGMP. cGMP then activates PKG, which phosphorylates multiple downstream targets. This leads to:
-
Activation of myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain (MLC), causing smooth muscle relaxation.[2][11]
By pre-treating smooth muscle tissue with this compound, researchers can observe a significant attenuation of the relaxation induced by NO donors or cGMP analogs, thereby demonstrating that the effect is PKG-dependent.[9]
Conclusion
This compound and its derivatives are indispensable chemical probes for dissecting the cellular functions of PKG. They have been crucial in confirming the role of the cGMP/PKG pathway in a vast array of physiological responses. However, researchers must remain cognizant of its potential for partial agonism and off-target effects at high concentrations. Careful experimental design, including the use of appropriate controls and concentration ranges, is essential for the valid interpretation of data generated with this potent inhibitor.
References
- 1. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor Rp-8-Br-PET-cGMPS can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis | PLOS One [journals.plos.org]
- 11. cGMP-dependent relaxation of smooth muscle is coupled with the change in the phosphorylation of myosin phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Landscape of Rp-8-Br-cGMPS: A Technical Guide to a Potent Protein Kinase G Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Rp-8-bromo-guanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-cGMPS), a key inhibitor of cGMP-dependent protein kinase (PKG). As a membrane-permeant and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP), this compound serves as an invaluable tool for dissecting the intricate roles of the cGMP/PKG signaling pathway in various physiological and pathophysiological processes. This document details the mechanism of action of this compound, presents its inhibitory profile in a quantitative format, provides comprehensive experimental protocols for its characterization, and visualizes the complex signaling and experimental workflows.
Introduction to Protein Kinase G and the Role of this compound
Protein kinase G is a principal intracellular effector of the second messenger cGMP.[1][2] This serine/threonine kinase is a central node in signaling cascades initiated by nitric oxide (NO) and natriuretic peptides, which stimulate soluble and particulate guanylate cyclases, respectively, to produce cGMP.[1] The PKG family comprises several isoforms, primarily PKG I (with splice variants Iα and Iβ) and PKG II, which exhibit distinct tissue distributions and substrate specificities.[2] PKG I is abundant in smooth muscle and platelets, while PKG II is found in the brain, kidneys, and intestinal mucosa.[2]
Activation of PKG triggers a cascade of phosphorylation events that regulate a multitude of cellular functions, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, modulation of neuronal activity, and gene expression.[3] Given its central role, dysregulation of the PKG pathway is implicated in cardiovascular diseases, neurological disorders, and cancer.
To elucidate the specific functions of PKG, potent and selective inhibitors are essential. This compound, often more precisely named (Rp)-8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-PET-cGMPS), has emerged as a cornerstone tool for researchers.[4] It is a competitive antagonist that binds to the cGMP-binding sites on the regulatory domain of PKG, preventing the conformational change required for kinase activation.[2] Its modifications, including the bromo- and phenyl-etheno-substitutions and the Rp-phosphorothioate moiety, confer increased lipophilicity for better cell membrane permeability and resistance to degradation by phosphodiesterases (PDEs).[1]
Mechanism of Action
This compound functions as a competitive inhibitor of PKG. The kinase typically exists in an auto-inhibited state, where the N-terminal regulatory domain sterically blocks the C-terminal catalytic domain. The binding of the endogenous activator, cGMP, to two distinct sites on the regulatory domain induces a conformational change that relieves this inhibition, allowing the catalytic domain to phosphorylate its substrates.
This compound, due to its structural similarity to cGMP, occupies these same binding sites. However, the Rp-configuration of the phosphorothioate (B77711) group prevents the specific conformational change necessary for kinase activation. By competitively occupying the cGMP binding sites, this compound effectively locks the enzyme in its inhibited state, thereby blocking downstream signaling.
Quantitative Inhibitory Data
The potency and selectivity of a kinase inhibitor are critical parameters for its utility in research. Rp-8-Br-PET-cGMPS exhibits high affinity for PKG isoforms, particularly PKG I, and displays significant selectivity over the structurally related cAMP-dependent protein kinase (PKA).
| Target Kinase | Inhibitor | Inhibitory Constant (Ki) | Reference(s) |
| Protein Kinase G Iα | Rp-8-Br-PET-cGMPS | 35 nM | [1] |
| Protein Kinase G Iβ | Rp-8-Br-PET-cGMPS | 30 nM | [1] |
| Protein Kinase G II | Rp-8-Br-PET-cGMPS | 450 nM | [1] |
| Protein Kinase A (PKA) Type II | Rp-8-Br-PET-cGMPS | 11,000 nM (11 µM) | [1] |
Note: The data presented is for Rp-8-Br-PET-cGMPS, the more precisely defined chemical structure for the commonly used inhibitor.
Signaling Pathway Context
This compound acts within the broader NO/cGMP/PKG signaling cascade. This pathway is initiated by upstream signals like nitric oxide or natriuretic peptides, leading to the synthesis of cGMP. cGMP then activates PKG, which phosphorylates a host of downstream substrate proteins to elicit specific cellular responses. By inhibiting PKG, this compound effectively decouples cGMP production from its downstream effects.
References
Foundational Research on the Biological Activity of Rp-8-Br-cGMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-bromo-guanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-cGMPS) is a pivotal synthetic analog of cyclic guanosine (B1672433) monophosphate (cGMP). This membrane-permeant compound is a key tool in elucidating the complex signaling pathways governed by cGMP. Its primary mode of action is as a competitive inhibitor of cGMP-dependent protein kinase (PKG), a central effector in many physiological processes. Beyond its well-established role as a PKG inhibitor, emerging research has revealed its modulatory effects on other critical cellular components, including cyclic nucleotide-gated (CNG) channels and Ca2+-ATPases. This technical guide provides an in-depth overview of the foundational research on the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support its application in research and drug development.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆PS |
| Molecular Weight | 462.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (up to 50 mM) |
| Purity | Typically >98% |
| Storage Conditions | Store at -20°C, desiccated. |
Biological Activity and Quantitative Data
This compound exhibits a multifaceted biological profile, primarily characterized by its interaction with protein kinase G, cyclic nucleotide-gated channels, and Ca2+-ATPase. The following tables summarize the available quantitative data for this compound and its closely related, more potent analog, Rp-8-Br-PET-cGMPS, for comparative purposes.
Protein Kinase G (PKG) Inhibition
This compound acts as a competitive inhibitor of PKG by binding to the cGMP binding sites on the regulatory domain of the enzyme, thereby preventing its activation by endogenous cGMP.
Table 1: Inhibitory Activity of this compound and Analogs against Protein Kinases
| Compound | Target | Inhibition Constant (Ki) | Notes |
| This compound | PKG | Data not available | While its inhibitory action is documented, specific Ki values are not readily found in the literature. |
| Rp-8-Br-PET-cGMPS | PKG I | 35 nM | A more lipophilic and potent analog. |
| Rp-8-Br-PET-cGMPS | PKG II | 30 nM | High potency against both PKG isoforms. |
| Rp-8-Br-PET-cGMPS | PKA | 11 µM | Demonstrates selectivity for PKG over Protein Kinase A (PKA). |
Modulation of Cyclic Nucleotide-Gated (CNG) Channels
This compound has been shown to act as an agonist of rod photoreceptor CNG channels. This activity is an important consideration in studies involving retinal physiology and disease models.
Table 2: Activity of this compound and Analogs on CNG Channels
| Compound | Target | Activity Type | EC50/IC50 | Notes |
| This compound | Rod CNG Channel | Agonist | Data not available | Described as an agonist, but specific quantitative data on its potency is limited. |
| Rp-8-Br-PET-cGMPS | Rod CNG Channel | Inhibitor | 25 µM | In contrast to this compound, the PET derivative acts as an inhibitor of cGMP-induced activation. |
Activation of Ca2+-ATPase
A notable biological activity of this compound is its potent activation of Ca2+-ATPase. This action leads to a reduction in cytosolic Ca2+ levels by promoting its removal from the cell.[1]
Table 3: Effect of this compound on Ca2+-ATPase
| Compound | Target | Effect | Notes |
| This compound | Ca2+-ATPase | Activator | Potently activates the enzyme, leading to decreased intracellular calcium concentrations. Specific quantitative activation constants are not widely reported. |
Inhibition of Phosphodiesterases (PDEs)
Like other phosphorothioate-modified cyclic nucleotides, this compound can inhibit the activity of certain phosphodiesterases, the enzymes responsible for the degradation of cyclic nucleotides.
Table 4: Inhibitory Activity of Rp-8-Br-PET-cGMPS against Phosphodiesterases
| Compound | Target | Inhibition Constant (Ki) | Notes |
| Rp-8-Br-PET-cGMPS | PDE1B | 2.5 µM | Data for the parent compound, this compound, is not readily available. |
| Rp-8-Br-PET-cGMPS | PDE2 | 0.76 µM | |
| Rp-8-Br-PET-cGMPS | PDE4 | 8.1 µM | |
| Rp-8-Br-PET-cGMPS | PDE5 | 4.09 µM | |
| Rp-8-Br-PET-cGMPS | PDE6 | 13.8 µM | |
| Rp-8-Br-PET-cGMPS | PDE9 | 2.28 µM | |
| Rp-8-Br-PET-cGMPS | PDE10 | 4.98 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline the core experimental protocols used to characterize the biological activity of this compound.
In Vitro Protein Kinase G (PKG) Inhibition Assay
This assay quantifies the inhibitory effect of this compound on the catalytic activity of PKG.
Materials:
-
Purified recombinant PKG (isoforms Iα, Iβ, or II)
-
Specific peptide substrate for PKG (e.g., a fluorescently labeled peptide)
-
ATP (Adenosine triphosphate)
-
cGMP (cyclic guanosine monophosphate)
-
This compound
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Prepare a reaction mixture containing the PKG enzyme and its specific peptide substrate in the kinase assay buffer.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and a fixed concentration of cGMP (to activate the enzyme).
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution containing EDTA).
-
Measure the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.
Electrophysiological Analysis of CNG Channel Modulation
Patch-clamp electrophysiology is employed to measure the effect of this compound on the activity of CNG channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).
Materials:
-
Cells expressing the target CNG channels
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system)
-
Pipette solution (intracellular) and bath solution (extracellular) with appropriate ionic compositions
-
cGMP
-
This compound
Procedure:
-
Establish a whole-cell or inside-out patch-clamp configuration on a cell expressing the CNG channels.
-
Apply a voltage protocol (e.g., voltage ramps or steps) to elicit channel currents.
-
Perfuse the cell with a solution containing a known concentration of cGMP to activate the channels and establish a baseline current.
-
Co-apply varying concentrations of this compound with the cGMP-containing solution.
-
Record the changes in current amplitude in the presence of the compound.
-
Analyze the data to determine if this compound acts as an agonist (elicits a current on its own) or a modulator (alters the cGMP-induced current) and quantify its potency (EC₅₀ or IC₅₀).
Ca2+-ATPase Activity Assay
This assay measures the ability of this compound to stimulate the activity of Ca2+-ATPase, often by quantifying the rate of ATP hydrolysis.
Materials:
-
Isolated cell membranes or purified Ca2+-ATPase
-
Assay buffer (e.g., containing KCl, MgCl₂, CaCl₂, and a pH buffer)
-
ATP
-
This compound
-
A method to measure inorganic phosphate (B84403) (Pi) released from ATP hydrolysis (e.g., malachite green assay) or a coupled enzyme assay that links ATP hydrolysis to a change in NADH absorbance.
Procedure:
-
Pre-incubate the membrane preparation or purified enzyme with varying concentrations of this compound in the assay buffer at 37°C.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Allow the reaction to proceed for a set time, ensuring it is within the linear range of the assay.
-
Stop the reaction (e.g., by adding a quenching agent like perchloric acid or SDS).
-
Measure the amount of Pi produced or the change in NADH absorbance.
-
Calculate the specific activity of the Ca2+-ATPase in the presence of different concentrations of this compound to determine its activating effect.
Phosphodiesterase (PDE) Inhibition Assay
This assay determines the inhibitory effect of this compound on the activity of various PDE isoforms.
Materials:
-
Purified recombinant PDE isoforms
-
[³H]-cGMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
This compound
-
Assay buffer
Procedure:
-
Set up a reaction mixture containing the PDE enzyme, [³H]-cGMP, and varying concentrations of this compound in the assay buffer.
-
Incubate the mixture at 30°C for a defined period.
-
Terminate the PDE reaction (e.g., by boiling).
-
Add snake venom nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine.
-
Separate the unreacted [³H]-cGMP from the [³H]-guanosine product using an anion-exchange resin slurry.
-
Quantify the amount of [³H]-guanosine in the supernatant using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of this compound within cellular signaling networks is crucial for a comprehensive understanding of its biological effects.
cGMP-PKG Signaling Pathway and Points of Intervention
The canonical cGMP signaling pathway involves the synthesis of cGMP by guanylate cyclases, activation of PKG, and subsequent phosphorylation of downstream targets, leading to various physiological responses. This compound directly inhibits the activation of PKG.
Caption: cGMP-PKG signaling pathway showing inhibition by this compound.
Experimental Workflow for Assessing PKG Inhibition
A typical workflow for determining the inhibitory potential of a compound like this compound on PKG activity involves a series of defined steps from preparation to data analysis.
Caption: Workflow for in vitro PKG inhibition assay.
Logical Relationship of this compound Biological Activities
This compound exerts its effects through multiple targets, which can lead to complex downstream cellular consequences. Understanding these parallel activities is crucial for interpreting experimental results.
Caption: Multiple biological targets and effects of this compound.
Conclusion
This compound is an invaluable pharmacological tool for the investigation of cGMP-mediated signaling. Its primary role as a competitive inhibitor of PKG is well-established, although a comprehensive quantitative characterization, particularly regarding its specific Ki values for different PKG isoforms, requires further investigation. Moreover, its documented effects on CNG channels and Ca2+-ATPase highlight the importance of considering its multi-target profile when designing and interpreting experiments. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of this compound to advance our understanding of cGMP signaling in health and disease. Further research to fill the existing gaps in quantitative data will undoubtedly enhance the precision with which this compound can be applied in future studies.
References
Methodological & Application
Application Notes and Protocols for Rp-8-Br-cGMPS in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Rp-8-Br-cGMPS, a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG), in various in vitro assays. This document includes recommended concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Overview and Mechanism of Action
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) that acts as a potent and selective inhibitor of PKG.[1] It functions by competing with endogenous cGMP for binding to the regulatory domain of PKG, thereby preventing the conformational change required for kinase activation.[2] Due to its inhibitory properties, this compound is an invaluable tool for elucidating the physiological roles of the cGMP/PKG signaling pathway in various cellular processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.
While Rp-8-Br-PET-cGMPS is a more lipophilic and frequently studied analog, the data presented here is relevant to both compounds, with specific details noted where applicable.[2] It is important to note that while considered highly selective for PKG, at higher concentrations, this compound analogs may interact with other cyclic nucleotide-binding proteins, such as phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels.[2][3] A study has shown that Rp-8-Br-PET-cGMPS can bind to PKG1β, PDE1β, PDE1c, PDE6α, and PKA1α in retinal extracts.[3]
Recommended Concentrations and Inhibitory Activity
The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental conditions. The following table summarizes reported concentrations and inhibitory constants to serve as a starting point for experimental design.
| Parameter | Value | Assay/System | Reference |
| Ki (PKG Iα & Iβ) | 0.03 µM | Purified enzyme kinetics | [4] |
| Ki (PKA) | 10 µM | Purified enzyme kinetics | [4] |
| Effective Concentration | 25 µM | Inhibition of platelet aggregation (LPS-induced) | [5] |
| Effective Concentration | 3 x 10⁻⁵ M (30 µM) | Inhibition of nitrovasodilator-induced relaxation in porcine coronary arteries | [6] |
| Effective Concentration | 3 µM | Inhibition of SIN-1 induced relaxation in rat tail arteries | [4] |
| Effective Concentration | 100 µM | Partial agonistic effects observed in vascular smooth muscle cells | [7] |
Signaling Pathway
The cGMP-PKG signaling pathway plays a crucial role in mediating the effects of nitric oxide (NO) and natriuretic peptides. The pathway begins with the synthesis of cGMP, which then activates PKG, leading to the phosphorylation of downstream target proteins and subsequent physiological responses.
Experimental Protocols
The following are detailed protocols for common in vitro assays utilizing this compound.
In Vitro PKG Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on purified PKG.
Materials:
-
Purified recombinant PKG (e.g., PKG Iα or Iβ)
-
This compound
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Peptide substrate for PKG (e.g., a fluorescently labeled peptide or a peptide for radiometric detection)
-
ATP
-
cGMP (for kinase activation)
-
96-well assay plates
-
Plate reader (for fluorescent or luminescent detection) or scintillation counter (for radiometric detection)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and create a serial dilution to test a range of concentrations.
-
Prepare a working solution of PKG in kinase buffer. The final concentration should be in the linear range of the assay.
-
Prepare a solution of the peptide substrate in kinase buffer.
-
Prepare a solution of ATP and cGMP in kinase buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Kinase buffer
-
This compound at various concentrations (include a vehicle control).
-
PKG enzyme.
-
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add the ATP/cGMP/substrate mixture to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.
-
-
Terminate Reaction and Detect Signal:
-
Stop the reaction according to the detection method (e.g., by adding a stop solution containing EDTA).
-
Measure the signal (fluorescence, luminescence, or radioactivity) using the appropriate instrument.
-
-
Data Analysis:
-
Subtract the background signal (wells without enzyme).
-
Normalize the data to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Platelet Aggregation Assay
This protocol outlines the use of this compound to investigate the role of PKG in platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
This compound
-
Platelet agonist (e.g., ADP, thrombin, or collagen)
-
Phosphate-buffered saline (PBS)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Prepare Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference.
-
-
Assay Protocol:
-
Adjust the platelet count in the PRP if necessary.
-
Place a cuvette with PPP in the aggregometer and set the baseline (100% aggregation).
-
Place a cuvette with PRP and a stir bar in the sample well of the aggregometer, pre-warmed to 37°C, and establish a stable baseline (0% aggregation).
-
Add this compound (e.g., final concentration of 25 µM) or vehicle control to the PRP and incubate for a specified time (e.g., 3-5 minutes).
-
Add the platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
Quantify the maximal aggregation percentage for each condition.
-
Compare the aggregation in the presence of this compound to the control to determine the inhibitory effect.
-
Smooth Muscle Relaxation (Vasodilation) Assay
This protocol describes an organ bath experiment to assess the effect of this compound on smooth muscle relaxation.
Materials:
-
Isolated tissue rings (e.g., rat aorta, porcine coronary artery)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
This compound
-
Vasoconstrictor (e.g., phenylephrine, U46619)
-
Vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside, 8-Br-cGMP)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation and Mounting:
-
Dissect the desired blood vessel and cut it into rings of 2-4 mm in length.
-
Mount the rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
-
Experimental Protocol:
-
Induce a stable contraction in the tissue rings using a vasoconstrictor.
-
Once a plateau is reached, pre-incubate the rings with this compound (e.g., final concentration of 30 µM) or vehicle for 20-30 minutes.
-
Generate a cumulative concentration-response curve to the cGMP-mediated vasodilator by adding it in increasing concentrations.
-
Record the changes in tension.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the vasodilator concentration.
-
Compare the concentration-response curves in the presence and absence of this compound to evaluate the inhibitory effect. A rightward shift in the curve indicates competitive antagonism.
-
Experimental Workflow
The following diagram illustrates a general workflow for characterizing a kinase inhibitor like this compound in vitro.
References
- 1. bio-techne.com [bio-techne.com]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Rp-8-Br-cGMPS in Smooth Muscle Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-cGMPS is a competitive antagonist of cyclic guanosine (B1672433) monophosphate (cGMP) at the cGMP-binding sites of cGMP-dependent protein kinase (PKG). This property makes it a valuable tool for investigating the physiological roles of the cGMP/PKG signaling pathway in various tissues, particularly in smooth muscle. In smooth muscle, the activation of PKG by cGMP leads to a cascade of events that ultimately results in relaxation. By inhibiting PKG, this compound allows researchers to dissect the specific contributions of this pathway to smooth muscle tone and to screen for compounds that may modulate this pathway for therapeutic purposes.
These application notes provide a comprehensive overview of the use of this compound in smooth muscle studies, including its mechanism of action, key experimental protocols, and relevant quantitative data.
Mechanism of Action
This compound acts as a competitive inhibitor of PKG. It binds to the cGMP-binding sites on the regulatory subunit of PKG, preventing the binding of endogenous cGMP. This inhibition prevents the conformational change required for the activation of the kinase's catalytic subunit, thereby blocking the phosphorylation of downstream target proteins that mediate smooth muscle relaxation.
It is important to note that the literature often refers to a more membrane-permeant analog, Rp-8-Br-PET-cGMPS. While both compounds are PKG inhibitors, Rp-8-Br-PET-cGMPS is more lipophilic and may exhibit different cell permeability characteristics.
Data Presentation
Inhibitor Specificity and Potency
| Compound | Target | Ki Value | Notes |
| Rp-8-Br-PET-cGMPS | cGKI | 35 nM | |
| Rp-8-Br-PET-cGMPS | cGKII | 30 nM | |
| Rp-8-Br-PET-cGMPS | PKA | 11 µM | Lower affinity for PKA indicates selectivity for PKG. |
| This compound | PKG | - | Competitively inhibits 8-Br-cGMP-induced relaxation at 30 µM. |
Experimental Concentrations
The effective concentration of this compound can vary depending on the tissue type, experimental conditions, and the concentration of cGMP-elevating agents used. Based on published studies, a typical concentration range for inhibiting cGMP-mediated responses in isolated smooth muscle preparations is 10-100 µM. For instance, in porcine coronary arteries, 30 µM Rp-8-Br-PET-cGMPS has been shown to markedly inhibit relaxations induced by nitroglycerin[2].
Signaling Pathways
The cGMP/PKG signaling pathway plays a central role in smooth muscle relaxation. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: cGMP/PKG Signaling Pathway in Smooth Muscle.
Experimental Protocols
Protocol 1: Isometric Tension Measurement in Isolated Aortic Rings
This protocol describes the use of this compound to investigate its effect on cGMP-mediated relaxation in isolated rat thoracic aorta rings.
Materials:
-
This compound
-
8-Bromo-cGMP (8-Br-cGMP)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Distilled water
-
Pressurized gas mixture (95% O2, 5% CO2)
-
Isolated tissue bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Apply an optimal resting tension (e.g., 2 grams) and allow the rings to equilibrate for at least 60 minutes. Replace the buffer every 15-20 minutes.
-
-
Viability Check:
-
Contract the aortic rings with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
-
-
Experimental Protocol:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.
-
Once a stable contraction is achieved, add this compound (e.g., 30 µM) to the tissue bath and incubate for a specified period (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve to a cGMP-elevating agent, such as 8-Br-cGMP (e.g., 10 nM to 100 µM), in the presence of this compound.
-
In a parallel set of experiments, generate a control concentration-response curve to 8-Br-cGMP in the absence of this compound.
-
-
Data Analysis:
-
Record the changes in isometric tension using the data acquisition system.
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the concentration-response curves in the presence and absence of this compound to determine the inhibitory effect.
-
Experimental Workflow Diagram
Caption: Isometric Tension Measurement Workflow.
Logical Relationships
The inhibitory effect of this compound on cGMP-mediated smooth muscle relaxation can be understood through the following logical relationship:
References
Application of Rp-8-Br-cGMPS in Photoreceptor Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger in vertebrate photoreceptors, playing a central role in the phototransduction cascade.[1][2][3] In the dark, high levels of cGMP keep cyclic nucleotide-gated (CNG) channels open, leading to a constant influx of Na⁺ and Ca²⁺, known as the "dark current".[4][5] Upon light stimulation, a signaling cascade is initiated that leads to the hydrolysis of cGMP, closure of CNG channels, and hyperpolarization of the photoreceptor membrane, which is the basis of the light response.[1][6]
Dysregulation of cGMP signaling, often leading to abnormally elevated levels of this nucleotide, is a common pathological feature in various inherited retinal degenerations, such as Retinitis Pigmentosa (RP).[1][2][7] This increase in cGMP can lead to photoreceptor cell death through the over-activation of two primary downstream effectors: CNG channels and cGMP-dependent protein kinase (PKG).[4][6][8] Consequently, targeting the cGMP signaling pathway presents a promising therapeutic strategy for these blinding diseases.[1][7]
Rp-8-Br-cGMPS and its more membrane-permeant and potent analogue, Rp-8-Br-PET-cGMPS (also known as CN03), are valuable pharmacological tools for investigating the role of the cGMP/PKG pathway in photoreceptor function and disease.[1][8] These compounds act as competitive inhibitors of PKG, and Rp-8-Br-PET-cGMPS has also been shown to inhibit CNG channels, thereby offering a dual mechanism to counteract the detrimental effects of excessive cGMP.[8][9][10][11] This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in photoreceptor research.
Signaling Pathway of Phototransduction and this compound Inhibition
The following diagram illustrates the canonical phototransduction cascade in a rod photoreceptor and highlights the points of intervention for this compound.
Caption: Phototransduction cascade and the inhibitory action of this compound on PKG.
Quantitative Data Summary
The following table summarizes the quantitative effects of Rp-8-Br-PET-cGMPS (CN03) on photoreceptor components and function.
| Parameter | Value | Cell/System Type | Reference |
| CNG Channel Inhibition | |||
| EC₅₀ (rod channels, <10 µM) | 0.45 µM | Heterologously expressed bovine rod CNG channels | [5][12] |
| EC₅₀ (cone channels, <10 µM) | 4.4 µM | Heterologously expressed bovine cone CNG channels | [5][12] |
| Apparent Affinity Decrease (rods) | ~4.9-fold | Heterologously expressed bovine rod CNG channels | [12] |
| Apparent Affinity Decrease (cones) | ~3.2-fold | Heterologously expressed bovine cone CNG channels | [12] |
| PKG Inhibition | |||
| Kᵢ (PKG Iα) | 0.5 µM (for Rp-8-pCPT-cGMPS) | In vitro phosphorylation experiments | [13] |
| Neuroprotection | |||
| Reduction in TUNEL-positive cells | Significant | rd1, rd2, and rd10 mouse retinal explants | [8] |
| Preservation of cone photoreceptors | Significant | RhoI255d/+ mouse retinal explants | [14] |
| Preservation of photoreceptor light response (µERG) | Significant | RhoI255d/+ mouse retinal explants | [14] |
Experimental Protocols
Preparation of Rp-8-Br-PET-cGMPS for In Vitro and In Vivo Studies
Rp-8-Br-PET-cGMPS is soluble in water (up to 20 mM) and DMSO (up to 40 mM).[15][16] For in vitro studies using retinal explants or cell cultures, a stock solution is typically prepared in sterile water or DMSO and then diluted to the final working concentration in the culture medium.[17] It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). For in vivo applications, the compound may require formulation in a suitable delivery vehicle, such as liposomes, to cross the blood-retinal barrier.[7]
Materials:
-
Rp-8-Br-PET-cGMPS (e.g., from Tocris Bioscience or BIOLOG Life Science Institute)[10][18]
-
Sterile, nuclease-free water
-
DMSO, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight (562.27 g/mol for the sodium salt), calculate the mass of Rp-8-Br-PET-cGMPS required to prepare a stock solution of a desired concentration (e.g., 10 mM).[10][12]
-
Dissolve the calculated mass in the appropriate volume of sterile water or DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Organotypic Retinal Explant Culture for Neuroprotection Assays
This protocol describes the culture of retinal explants from mouse models of retinal degeneration to assess the neuroprotective effects of this compound analogues.[4][5][17]
Caption: Workflow for organotypic retinal explant culture and drug treatment.
Materials:
-
Mouse model of retinal degeneration (e.g., rd1, rd10) and wild-type controls
-
Dissection microscope and tools
-
Culture medium (e.g., Neurobasal-A medium supplemented with B27, N2, L-glutamine, and penicillin/streptomycin)
-
Cell culture inserts (e.g., Millicell-CM)
-
6-well culture plates
-
Rp-8-Br-PET-cGMPS stock solution
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Sucrose (B13894) solutions for cryoprotection
-
Optimal cutting temperature (OCT) compound
Procedure:
-
Euthanize the mouse according to institutional guidelines.
-
Under sterile conditions, enucleate the eyes and place them in chilled culture medium.
-
Dissect the retina from the eyecup, removing the retinal pigment epithelium (RPE).
-
Place the isolated retina onto a cell culture insert membrane in a 6-well plate.
-
Add culture medium to the well, ensuring the retina is at the air-medium interface.
-
Add Rp-8-Br-PET-cGMPS to the culture medium at the desired final concentration. Include a vehicle control (e.g., DMSO).
-
Incubate the retinal explants at 37°C in a 5% CO₂ incubator for the desired duration (e.g., 4-7 days), changing the medium every 2 days.[17]
-
At the end of the culture period, fix the explants in 4% paraformaldehyde for 1-2 hours at room temperature.
-
Cryoprotect the fixed retinas by sequential incubation in increasing concentrations of sucrose (e.g., 10%, 20%, 30%).
-
Embed the retinas in OCT compound and freeze for cryosectioning.
Quantification of Photoreceptor Cell Death using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[19][20][21]
Materials:
-
Cryosections of retinal explants (10-14 µm thick)
-
TUNEL assay kit (e.g., from Roche or other suppliers)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Bring cryosections to room temperature and wash with PBS.
-
Permeabilize the sections by incubating in permeabilization solution for 2-15 minutes on ice or at room temperature.[19]
-
Wash the sections with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix enzyme and label solution).
-
Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C for 1 hour.[19]
-
Wash the sections thoroughly with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips with mounting medium.
-
Image the sections using a fluorescence microscope. TUNEL-positive cells will appear fluorescent (e.g., green or red, depending on the kit).
-
Quantify the number of TUNEL-positive cells in the outer nuclear layer (ONL) and express it as a percentage of the total number of DAPI-stained cells in the ONL.[22]
Assessment of Photoreceptor Function by Electroretinography (ERG)
ERG is a non-invasive technique to measure the electrical response of the retina to light stimulation, providing a functional readout of photoreceptor health.[1][6][23] This protocol is adapted for mouse models.
Materials:
-
ERG recording system (e.g., Celeris)
-
Anesthesia (e.g., ketamine/xylazine or isoflurane)
-
Mydriatic eye drops (e.g., tropicamide, phenylephrine)
-
Corneal electrodes, reference electrode, and ground electrode
-
Ophthalmic lubricant
-
Heating pad
Procedure:
-
Dark-adapt the mouse overnight.
-
Under dim red light, anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Apply mydriatic eye drops to dilate the pupils.
-
Place the reference electrode under the skin of the cheek and the ground electrode under the skin of the tail or back.[1]
-
Apply a drop of ophthalmic lubricant to the cornea and place the corneal electrode.
-
Scotopic (rod-driven) ERG: Present a series of light flashes of increasing intensity in the dark. The a-wave of the ERG reflects photoreceptor hyperpolarization, and the b-wave reflects the activity of downstream bipolar cells.[1][6]
-
Photopic (cone-driven) ERG: After the scotopic recordings, light-adapt the mouse for 10 minutes to a background light to saturate the rods.[6] Then, present light flashes of increasing intensity superimposed on the background light.
-
Record and analyze the amplitude and implicit time of the a- and b-waves. A preservation of wave amplitudes in treated animals compared to controls indicates a functional rescue.
In Vitro Protein Kinase G (PKG) Activity Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by PKG.
Materials:
-
Recombinant PKG enzyme
-
PKG substrate (e.g., a synthetic peptide like kemptide)[13]
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, and DTT)
-
This compound or its analogues
-
Phosphocellulose paper or other method for separating phosphorylated substrate from free ATP
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKG enzyme, and the substrate peptide.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.
Immunocytochemistry for PKG Localization
This protocol allows for the visualization of PKG expression and localization within photoreceptor cells.
Caption: Workflow for immunocytochemistry to localize PKG.
Materials:
-
Retinal cryosections or cultured photoreceptor cells
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5-10% normal goat serum in PBS)
-
Primary antibody against PKG
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the samples with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Rinse with PBS.
-
Permeabilize the cells with Triton X-100 for 10-15 minutes.[24]
-
Rinse with PBS.
-
Block non-specific binding by incubating with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-PKG antibody (diluted in blocking solution) overnight at 4°C.
-
Wash thoroughly with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Wash thoroughly with PBS.
-
Counterstain with DAPI or Hoechst.
-
Mount the coverslips and image using a fluorescence or confocal microscope.
Conclusion
This compound and its analogues are indispensable tools for dissecting the role of cGMP and PKG in photoreceptor physiology and pathology. The protocols outlined in this document provide a framework for utilizing these compounds to investigate their therapeutic potential in models of retinal degeneration. By combining these pharmacological approaches with functional and morphological readouts, researchers can gain valuable insights into the mechanisms of photoreceptor cell death and develop novel strategies to preserve vision.
References
- 1. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 4. Organotypic explant culture of adult rat retina for in vitro investigations of neurodegeneration, neuroprot... [protocols.io]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Assessment of Murine Retinal Function by Electroretinography [bio-protocol.org]
- 7. Immunocytochemistry (ICC) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Electrophysiological and Histologic Evaluation of the Time Course of Retinal Degeneration in the rd10 Mouse Model of Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FluoroGold-Labeled Organotypic Retinal Explant Culture for Neurotoxicity Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-techne.com [bio-techne.com]
- 11. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 13. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. rndsystems.com [rndsystems.com]
- 16. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of an Adult Rat Retinal Explant Model for Screening of Potential Retinal Ganglion Cell Neuroprotective Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 19. clyte.tech [clyte.tech]
- 20. researchgate.net [researchgate.net]
- 21. Detection of DNA Fragmentation in Retinal Apoptosis by TUNEL | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Assessment of Murine Retinal Function by Electroretinography [en.bio-protocol.org]
- 24. health.uconn.edu [health.uconn.edu]
Application Notes and Protocols: Rp-8-Br-cGMPS and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the properties, applications, and protocols for the use of Rp-8-Br-cGMPS and its closely related analog, Rp-8-Br-PET-cGMPS. These compounds are pivotal tools for investigating cGMP-mediated signaling pathways.
Introduction and Chemical Properties
Guanosine 3',5'-cyclic monophosphate (cGMP) is a crucial second messenger in numerous physiological processes. This compound and its derivatives are cGMP analogs designed to act as competitive inhibitors of cGMP-dependent protein kinase (PKG), thereby enabling the study of cGMP signaling cascades. The addition of a β-phenyl-1,N2-etheno (PET) group in Rp-8-Br-PET-cGMPS enhances its lipophilicity and confers inhibitory activity against cyclic nucleotide-gated (CNG) channels.[1]
It is important to distinguish between two commonly referenced compounds:
-
This compound : A cGMP analog that primarily acts as a PKG inhibitor.
-
Rp-8-Br-PET-cGMPS : A more lipophilic derivative that inhibits both PKG and CNG channels, making it a valuable tool for studying photoreceptor degeneration.[1][2]
Solubility Data
Proper dissolution is critical for experimental success. The solubility of these compounds in commonly used laboratory solvents is summarized below. Note that data for Rp-8-Br-PET-cGMPS is more readily available.
| Compound | Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| This compound | Water | 50 | Not Specified |
| DMSO | Not Specified | Not Specified | |
| Rp-8-Br-PET-cGMPS | Water | 20 | 11.25 |
| DMSO | 40 | 22.49 |
Data sourced from multiple suppliers and may vary based on the specific salt form and purity of the compound.[3][4][5]
Mechanism of Action: The cGMP Signaling Pathway
Both this compound and Rp-8-Br-PET-cGMPS act as competitive antagonists in the cGMP signaling pathway. They bind to the cGMP binding sites on target proteins, primarily PKG, preventing activation by endogenous cGMP.[6] This inhibition blocks downstream phosphorylation events and cellular responses. The PET analog also directly blocks ion influx through CNG channels.[1][2]
The diagram below illustrates the canonical cGMP signaling pathway and the points of inhibition by these analogs.
Caption: Inhibition of the cGMP signaling pathway by this compound analogs.
Applications in Research
These inhibitors are instrumental in elucidating the role of cGMP signaling in various biological contexts:
-
Neuroprotection in Retinal Degeneration: Elevated cGMP levels are implicated in photoreceptor cell death in diseases like retinitis pigmentosa (RP).[2] Rp-8-Br-PET-cGMPS has been shown to protect rod and cone photoreceptors in mouse models of RP by inhibiting both PKG and CNG channels, thus reducing toxic calcium influx.[1][2]
-
Cardiovascular Research: The cGMP/PKG pathway is a key regulator of vascular tone. These inhibitors are used to study endothelium-dependent relaxation and the effects of nitrovasodilators.[4][7]
-
Platelet Aggregation: cGMP signaling inhibits platelet aggregation. Rp-analogs are used to investigate the molecular mechanisms underlying thrombus formation.[8]
-
Cancer Biology: The role of the cGMP/PKG pathway in cancer is complex. Analogs like 8-Br-cGMP (an activator) have been shown to suppress tumor progression in some cancers, such as epithelial ovarian cancer, by interacting with growth factor signaling pathways.[9] Inhibitors can be used to dissect the specific role of PKG in these processes.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
It is crucial to prepare fresh stock solutions and store them properly to ensure compound integrity. The following protocol is a general guideline.
Materials:
-
This compound or Rp-8-Br-PET-cGMPS powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Determine Molecular Weight: Use the batch-specific molecular weight found on the product's vial or Certificate of Analysis. For Rp-8-Br-PET-cGMPS, this is approximately 562.27 g/mol .[5]
-
Calculate Required Mass: To prepare a 40 mM stock solution in DMSO (for Rp-8-Br-PET-cGMPS), use the following formula: Mass (mg) = Desired Volume (mL) x 40 mmol/L x 562.27 g/mol / 1000
-
Weighing: Carefully weigh the required amount of powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO or water to the tube. For instance, to make 1 mL of a 40 mM stock of Rp-8-Br-PET-cGMPS, add 1 mL of DMSO to 22.49 mg of the compound.[5]
-
Solubilization: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use or -80°C for long-term storage.[4] The product is typically stable for up to 12 months when stored correctly.[3]
Protocol 2: General Workflow for In Vitro Cell Treatment
This protocol outlines a typical workflow for treating cultured cells with a cGMP inhibitor to study its effects on a specific cellular process.
Caption: A generalized experimental workflow for in vitro cell-based assays.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the final desired concentration in pre-warmed, serum-free, or complete cell culture medium.
-
Note: The final concentration of DMSO should typically be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO) in your experimental design.
-
-
Treatment:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound (e.g., 10-50 µM).[1]
-
If studying antagonism, you may pre-incubate with the inhibitor for a set period (e.g., 30-60 minutes) before adding a cGMP-activating agent (like 8-Br-cGMP or a nitric oxide donor).
-
-
Incubation: Incubate the cells for the desired experimental duration (from minutes to hours, depending on the endpoint being measured).
-
Downstream Analysis: Following incubation, harvest the cells for analysis. This may include:
-
Protein Analysis: Cell lysis followed by Western blotting to assess the phosphorylation status of PKG substrates (e.g., VASP).
-
Cell Viability/Apoptosis Assays: To determine the effect on cell survival.
-
Functional Assays: Such as migration assays, calcium imaging, or electrophysiological recordings, depending on the research question.
-
Disclaimer: This document is intended for research use only. Please refer to the manufacturer's specific product datasheet for the most accurate and up-to-date information. Always follow standard laboratory safety procedures.
References
- 1. biorxiv.org [biorxiv.org]
- 2. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, cGMP blocker (CAS 150418-07-8) | Abcam [abcam.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 6. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Experiments with Rp-8-Br-cGMPS: A Guide for Researchers
Application Notes and Protocols for the Selective Inhibition of Protein Kinase G
For researchers, scientists, and drug development professionals investigating the intricate roles of cGMP-dependent protein kinase (PKG), the selection of a potent and selective inhibitor is paramount. Rp-8-Br-cGMPS, a brominated derivative of a cGMP analog, has emerged as a valuable tool for dissecting PKG-mediated signaling pathways. This document provides detailed application notes and experimental protocols to facilitate the effective use of this compound in your research endeavors.
Introduction to this compound
This compound is a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG).[1] Its mechanism of action involves binding to the cGMP binding site on the regulatory domain of PKG, thereby preventing the conformational change required for kinase activation. This inhibitory action is stereoselective, with the Rp-diastereomer being the active inhibitory compound. The addition of a bromine atom at the 8-position and a PET (β-phenyl-1,N2-etheno) group enhances its lipophilicity, allowing for better membrane permeability in cellular assays.
Data Presentation: Inhibitory Potency and Selectivity
The efficacy and selectivity of a kinase inhibitor are critical parameters for interpreting experimental results. The following table summarizes the inhibitory constants (Ki) of Rp-8-Br-PET-cGMPS for different protein kinase isoforms.
| Kinase Isoform | Ki (nM) | Reference |
| PKG Iα | 35 | |
| PKG Iβ | 30 | |
| PKA | 11000 |
As the data indicates, Rp-8-Br-PET-cGMPS exhibits significantly higher potency for PKG isoforms compared to Protein Kinase A (PKA), making it a selective tool for studying PKG-specific functions.
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing this compound to probe PKG signaling.
Western Blotting for VASP Phosphorylation
Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG.[2] Monitoring the phosphorylation of VASP at Ser239 is a reliable method to assess PKG activity in cells.[3]
a. Cell Culture and Treatment:
-
Seed cells (e.g., vascular smooth muscle cells, platelets) in appropriate culture vessels and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal kinase activity.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 30-60 minutes. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a known PKG activator, such as 8-Bromo-cGMP (100 µM) or a nitric oxide donor (e.g., SNP, 10 µM), for 10-15 minutes.
b. Sample Preparation:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[4]
-
Collect the supernatant and determine the protein concentration using a suitable method (e.g., BCA assay).
c. Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total VASP or a housekeeping protein like β-actin.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the catalytic activity of purified PKG.
a. Reagents and Buffers:
-
Recombinant human PKG Iα
-
PKG substrate peptide (e.g., a fluorescently labeled peptide with a PKG recognition motif)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 100 mM EDTA)
b. Assay Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant PKG enzyme to each well (except for the negative control).
-
Add the diluted this compound or vehicle to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the phosphorylation of the substrate. The method of detection will depend on the substrate used (e.g., fluorescence intensity, radioactivity).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Functional Assay: Vasodilation
PKG plays a crucial role in smooth muscle relaxation and vasodilation.[5] This assay assesses the effect of this compound on this physiological response.
a. Tissue Preparation:
-
Isolate aortic rings from a suitable animal model (e.g., rat, mouse).
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.
b. Experimental Protocol:
-
Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine (B352888) (1 µM).
-
Once a stable contraction is achieved, perform a cumulative concentration-response curve for a vasodilator that acts via the cGMP-PKG pathway (e.g., sodium nitroprusside, SNP).
-
Wash the rings and allow them to return to baseline tension.
-
Incubate the aortic rings with this compound (e.g., 10, 30 µM) or vehicle for 30-60 minutes.
-
Repeat the pre-contraction with phenylephrine.
-
Perform a second cumulative concentration-response curve for the vasodilator in the presence of the inhibitor.
-
Measure the isometric tension and plot the concentration-response curves to determine the effect of this compound on vasodilation. A rightward shift in the curve indicates inhibition of PKG-mediated relaxation.
Visualizing Pathways and Workflows
To aid in the conceptualization of experiments, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: The cGMP/PKG signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying PKG inhibition with this compound.
Caption: Competitive inhibition mechanism of this compound at the cGMP binding site of PKG.
References
Application Notes and Protocols for Rp-8-Br-cGMPS in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and selective cell-permeable inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] Its resistance to hydrolysis by phosphodiesterases (PDEs) and its lipophilic nature make it a valuable tool for investigating cGMP signaling pathways in a variety of in vitro systems.[1][4] These application notes provide an overview of its use, quantitative data for its activity, and detailed protocols for key experiments.
Mechanism of Action: this compound acts as a competitive antagonist at the cGMP binding site of PKG, thereby preventing the activation of the kinase and the subsequent phosphorylation of its downstream targets.[1] It is considered to be the most specific inhibitor for PKG-I.[1] While primarily a PKG inhibitor, it is important to note that under certain in vitro conditions and in the absence of a cGMP agonist, this compound has been observed to partially activate the cGKIα isoform.[5] Therefore, experimental results should be interpreted with this potential dual activity in mind.
Quantitative Data
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for various protein targets. This data is crucial for designing experiments and interpreting results.
| Target Protein | Parameter | Value (µM) | Species/System | Reference |
| PKG Iα | Ki | 0.03 | Purified enzyme | [1] |
| PKG Iβ | Ki | Not specified | Purified enzyme | [1] |
| PKG II | No significant inhibition | - | Recombinant enzyme | [6] |
| PKA | Ki | 10 | Purified enzyme | [1] |
| Rod CNG Channels | EC50 (inhibition) | 0.45 (at <10 µM) | Heterologously expressed | [7] |
| Cone CNG Channels | EC50 (inhibition) | 4.4 (at <10 µM) | Heterologously expressed | [7] |
Note: The inhibitory activity of this compound on cyclic nucleotide-gated (CNG) channels is dependent on the concentration of the inhibitor.
Signaling Pathway
The diagram below illustrates the canonical nitric oxide (NO)/cGMP/PKG signaling pathway and the point of inhibition by this compound.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 5. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor Rp-8-Br-PET-cGMPS can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Studying cGMP Signaling with Rp-8-Br-cGMPS and its Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal signaling, and phototransduction. The multifaceted roles of cGMP are primarily mediated through three main classes of effector proteins: cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs). Dysregulation of the cGMP signaling pathway is implicated in various pathological conditions, making its components attractive targets for therapeutic intervention.
To dissect the intricate cGMP signaling network, researchers rely on specific pharmacological tools that can modulate the activity of its key players. Among these tools, Rp-8-bromo-guanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-cGMPS) and its derivatives, such as Rp-8-Br-PET-cGMPS, have emerged as valuable competitive inhibitors of cGMP-dependent protein kinase (PKG). These cell-permeable analogs of cGMP are instrumental in elucidating the physiological and pathological roles of PKG and for validating it as a drug target.
This document provides detailed application notes and experimental protocols for utilizing this compound and its analogs to investigate cGMP signaling pathways. It is intended for researchers in academia and industry who are engaged in basic research, drug discovery, and development.
Mechanism of Action
This compound and its analogs are competitive antagonists of cGMP at the cGMP-binding sites of PKG. The "Rp" configuration of the phosphorothioate (B77711) group prevents the conformational change required for kinase activation that is normally induced by cGMP binding. The 8-bromo modification enhances the lipophilicity and membrane permeability of the compound. The β-phenyl-1,N2-etheno (PET) modification in Rp-8-Br-PET-cGMPS further increases its lipophilicity and potency as a PKG inhibitor. By competitively inhibiting cGMP binding, these compounds prevent the activation of PKG and the subsequent phosphorylation of its downstream targets.
It is important to note that while these compounds are potent PKG inhibitors, they can also exhibit effects on other cGMP-binding proteins, such as some PDE isoforms and CNG channels. Therefore, careful experimental design and the use of appropriate controls are crucial for interpreting the results obtained with these inhibitors. Recent studies have also indicated that under certain conditions, Rp-8-Br-PET-cGMPS can act as a partial agonist of PKGIα, highlighting the need for careful dose-response studies and interpretation of results.[1]
Data Presentation
The following tables summarize the quantitative data for this compound and its widely used analog, Rp-8-Br-PET-cGMPS, against various components of the cGMP signaling pathway. This information is critical for designing experiments and interpreting the results.
Table 1: Inhibitory Constants (Ki) of Rp-8-Br-PET-cGMPS against Protein Kinases
| Kinase Isoform | Ki (nM) | Species | Reference |
| PKG Iα | 35 | Bovine | [2] |
| PKG Iβ | 30 | Bovine | [2] |
| PKG II | 450 | Bovine | [2] |
| PKA II | 11,000 | Bovine | [2] |
Table 2: Effects of Rp-8-Br-PET-cGMPS on Cyclic Nucleotide-Gated (CNG) Channels
| Channel Type | Effect | EC50 (µM) | Experimental System | Reference |
| Rod CNG Channel | Inhibition | 0.45 (high affinity site) | Heterologous expression in Xenopus oocytes | [3] |
| Cone CNG Channel | Inhibition | 4.4 (low affinity site) | Heterologous expression in Xenopus oocytes | [3] |
Table 3: Effects of Rp-8-Br-PET-cGMPS on Phosphodiesterases (PDEs)
| PDE Isoform | Effect | Comments | Reference |
| PDE1β | Binding | Identified as an interactor in affinity chromatography | [4] |
| PDE1c | Binding | Identified as an interactor in affinity chromatography | [4] |
| PDE5 | Inhibition | Potent inhibitor | [5] |
| PDE6α | Binding | Identified as an interactor in affinity chromatography | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental applications of this compound, the following diagrams are provided.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Materials:
-
This compound or Rp-8-Br-PET-cGMPS sodium salt
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Nuclease-free water, sterile
-
Microcentrifuge tubes
Procedure:
-
Determine the required concentration: Based on the experimental design, determine the desired final concentration of the inhibitor. Note that the effective concentration can vary significantly between in vitro and cellular assays. For initial experiments, a concentration range of 1-100 µM is often used.
-
Weigh the compound: Carefully weigh the required amount of this compound or Rp-8-Br-PET-cGMPS powder in a microcentrifuge tube.
-
Dissolve the compound:
-
For Rp-8-Br-PET-cGMPS, it is soluble in water up to 20 mM and in DMSO up to 40 mM.[6]
-
For initial stock solutions, dissolving in DMSO is recommended to achieve a higher concentration and ensure stability. Add the appropriate volume of DMSO to the tube to obtain a concentrated stock solution (e.g., 10 mM or 20 mM).
-
-
Ensure complete dissolution: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
-
Working solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in the appropriate assay buffer or cell culture medium. Ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Protocol 2: In Vitro PKG Kinase Activity Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on PKG activity using a peptide substrate.
Materials:
-
Recombinant human PKG Iα or PKG Iβ
-
PKG peptide substrate (e.g., a fluorescently labeled peptide with a PKG recognition motif)
-
cGMP
-
This compound or Rp-8-Br-PET-cGMPS
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate (black, for fluorescence assays)
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare reagents:
-
Prepare a 2X PKG enzyme solution in kinase assay buffer.
-
Prepare a 2X substrate/cGMP solution in kinase assay buffer. The final cGMP concentration should be at its Km or EC50 for PKG activation.
-
Prepare a series of 4X dilutions of this compound in kinase assay buffer.
-
-
Set up the assay plate:
-
Add 5 µL of each 4X inhibitor dilution to the appropriate wells of the 96-well plate.
-
Add 5 µL of kinase assay buffer to the "no inhibitor" control wells.
-
Add 10 µL of the 2X PKG enzyme solution to all wells except the "no enzyme" control wells.
-
-
Initiate the reaction:
-
Add 10 µL of the 2X substrate/cGMP solution to all wells to start the reaction.
-
The final reaction volume will be 20 µL.
-
-
Incubate: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step, depending on the assay kit instructions.
-
Measure fluorescence: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorescent peptide substrate.
-
Data analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cellular Assay for cGMP Signaling - Measurement of Intracellular cGMP Levels
This protocol describes how to measure changes in intracellular cGMP levels in response to a cGMP-elevating agent and the effect of this compound using a competitive ELISA.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
cGMP-elevating agent (e.g., a nitric oxide donor like sodium nitroprusside (SNP) or a PDE inhibitor like sildenafil)
-
This compound or Rp-8-Br-PET-cGMPS
-
Phosphate-buffered saline (PBS)
-
0.1 M HCl for cell lysis
-
cGMP ELISA kit
-
Plate reader for absorbance measurement
Procedure:
-
Cell culture and treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specific period (e.g., 30-60 minutes).
-
Stimulate the cells with a cGMP-elevating agent for a defined time (e.g., 10-30 minutes).
-
-
Cell lysis and sample preparation:
-
Quickly aspirate the cell culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add 0.1 M HCl to each well to lyse the cells and inhibit PDE activity. The volume will depend on the well size (e.g., 200 µL for a 24-well plate).
-
Incubate at room temperature for 10-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at >600 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the cGMP.
-
-
cGMP measurement by ELISA:
-
Follow the instructions provided with the commercial cGMP ELISA kit. This typically involves:
-
Preparing cGMP standards and samples.
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a cGMP-enzyme conjugate and an anti-cGMP antibody.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known cGMP concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the protein concentration of the cell lysate if desired.
-
Analyze the effect of this compound on the agonist-induced increase in cGMP levels.
-
Protocol 4: Ex Vivo Smooth Muscle Contractility Assay
This protocol outlines a method to assess the effect of this compound on the relaxation of pre-contracted smooth muscle tissue strips.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or other appropriate physiological salt solution), gassed with 95% O2 / 5% CO2
-
Vasoconstrictor agent (e.g., phenylephrine, KCl)
-
Vasodilator agent that increases cGMP (e.g., sodium nitroprusside)
-
This compound or Rp-8-Br-PET-cGMPS
-
Data acquisition system
Procedure:
-
Tissue preparation:
-
Isolate the smooth muscle tissue and cut it into rings or strips of appropriate size.
-
Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washes.
-
-
Contraction and relaxation:
-
Induce a submaximal contraction of the tissue with a vasoconstrictor agent (e.g., phenylephrine).
-
Once a stable contraction is achieved, add the cGMP-elevating vasodilator agent (e.g., SNP) in a cumulative concentration-response manner to induce relaxation.
-
-
Inhibitor studies:
-
In a separate set of experiments, pre-incubate the tissue strips with this compound (or vehicle control) for 30-60 minutes before adding the vasoconstrictor.
-
After pre-incubation, induce contraction and then perform the cumulative concentration-response curve for the vasodilator as described above.
-
-
Data acquisition and analysis:
-
Continuously record the isometric tension of the muscle strips throughout the experiment.
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Compare the concentration-response curves for the vasodilator in the presence and absence of this compound to determine if the inhibitor attenuates the relaxation.
-
Calculate the EC50 values for the vasodilator in both conditions to quantify the extent of inhibition.
-
Conclusion
This compound and its analogs are indispensable tools for investigating the complex roles of cGMP signaling in health and disease. By providing detailed protocols for their use in a variety of experimental settings, this document aims to empower researchers to effectively design, execute, and interpret studies aimed at unraveling the intricacies of the cGMP pathway. The careful application of these methodologies will undoubtedly contribute to a deeper understanding of cGMP-mediated processes and facilitate the development of novel therapeutics targeting this important signaling cascade.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. biolog.de [biolog.de]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing Rp-8-Br-cGMPS Concentrations: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Rp-8-Br-cGMPS, a widely used inhibitor of cGMP-dependent protein kinase (PKG). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG).[1] It acts by binding to the cGMP binding site on PKG, thereby preventing the activation of the kinase by endogenous cGMP.[2]
Q2: What are the known off-target effects of this compound?
While being a potent PKG inhibitor, this compound can exhibit off-target effects. It has been shown to interact with other cyclic nucleotide-binding proteins, including cyclic nucleotide-gated (CNG) channels and cAMP-dependent protein kinase (PKA), although with lower affinity.[3] Specifically, it can inhibit PKA with a Ki of 11 μM and cGMP-induced activation of CNG channels with an IC50 of 25 μM.[3] It has also been found to bind to phosphodiesterases (PDEs) such as PDE1β, PDE1c, and PDE6α.[4]
Q3: Can this compound act as an agonist?
Yes, under certain conditions, this compound can act as a partial agonist of cGKI in the absence of cGMP stimulation, with a Ki of 1 μM for this partial agonism.[3] This is a critical consideration when designing experiments and interpreting results, especially at higher concentrations.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in water up to 20 mM and in DMSO up to 40 mM.[1] For long-term storage, it is recommended to store the compound at -20°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | Concentration too low: The effective concentration can vary significantly between cell types and experimental conditions. | Perform a dose-response curve to determine the optimal concentration for your specific system. Start with a range of 1-50 µM. |
| Insufficient pre-incubation time: The inhibitor needs time to penetrate the cell membrane and reach its target. | Pre-incubate the cells with this compound for at least 30-60 minutes before adding the stimulating agent. | |
| High levels of endogenous cGMP: In systems with very high basal or stimulated cGMP levels, the competitive inhibitor may be outcompeted. | Consider using a higher concentration of this compound or pretreating with a phosphodiesterase (PDE) inhibitor to modulate cGMP levels. | |
| Inconsistent results between experiments | Variability in cell health or density: Differences in cell confluence or passage number can affect cellular responses. | Standardize cell seeding density and use cells within a consistent passage number range for all experiments. |
| Degradation of the compound: Improper storage or repeated freeze-thaw cycles can lead to reduced potency. | Aliquot the stock solution upon reconstitution to minimize freeze-thaw cycles. Store aliquots at -20°C. | |
| Observed effects are opposite to inhibition (agonist-like effects) | Partial agonism: As mentioned, this compound can act as a partial agonist, particularly at higher concentrations or in the absence of a cGMP stimulus. | Carefully titrate the concentration to find a window where inhibitory effects are dominant. Include a control with this compound alone (without a cGMP-stimulating agent) to assess for any agonist activity. |
| Suspected off-target effects | Inhibition of PKA or CNG channels: The observed phenotype may be due to the compound's effect on targets other than PKG. | Use a structurally different PKG inhibitor as a control to confirm that the observed effect is specific to PKG inhibition. If PKA or CNG channel involvement is suspected, use specific inhibitors or activators for those pathways to dissect the mechanism. |
| Solubility issues in culture medium | Precipitation of the compound: High concentrations of the compound may precipitate in aqueous solutions. | Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%). |
Quantitative Data
Table 1: Inhibitory Constants (Ki) of this compound
| Target | Ki Value | Reference(s) |
| cGMP-dependent Protein Kinase I (cGKI) | 35 nM | [3] |
| cGMP-dependent Protein Kinase II (cGKII) | 30 nM | [3] |
| cAMP-dependent Protein Kinase (PKA) | 11 µM | [3] |
| Partial Agonism of cGKI (in absence of cGMP) | 1 µM | [3] |
Table 2: Half-maximal Inhibitory/Effective Concentrations (IC50/EC50) of this compound
| Target/System | IC50/EC50 Value | Reference(s) |
| cGMP-induced activation of cyclic nucleotide-gated (CNG) channels | 25 µM | [3] |
| Rod CNG Channels | ~0.45 µM | [5] |
| Cone CNG Channels | ~4.4 µM | [5] |
Experimental Protocols
Protocol 1: General Protocol for PKG Inhibition in Cultured Cells
This protocol provides a general guideline for using this compound to inhibit PKG activity in a cell-based assay.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blotting, etc.)
-
cGMP-stimulating agent (e.g., 8-Br-cGMP, a nitric oxide donor)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Culture: Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-incubation with Inhibitor: Remove the culture medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound (and a vehicle control with the same final DMSO concentration).
-
Incubate the cells for 30-60 minutes at 37°C.
-
Stimulation: Add the cGMP-stimulating agent to the wells at a predetermined optimal concentration.
-
Incubation: Incubate for the desired period to allow for PKG-mediated effects (this will be pathway- and endpoint-dependent and should be optimized).
-
Downstream Analysis: Following incubation, process the cells for the desired downstream analysis. This could include:
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of known PKG substrates (e.g., VASP at Ser239).
-
Cell Viability/Proliferation Assays: Use assays like MTT or CellTiter-Glo to assess the effect on cell viability.
-
Functional Assays: Measure a relevant physiological response, such as smooth muscle relaxation or changes in ion channel activity.
-
Visualizations
Caption: cGMP/PKG signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for PKG inhibition studies.
Caption: Decision tree for troubleshooting low inhibitory effect.
References
- 1. rndsystems.com [rndsystems.com]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Rp-8-Br-cGMPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving the cGMP analog, Rp-8-Br-cGMPS.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cGMP analog that primarily functions as a competitive inhibitor of cGMP-dependent protein kinase (PKG). It binds to the cGMP binding domain of PKG, preventing its activation by endogenous cGMP.[1] This inhibitory action makes it a valuable tool for studying the role of the cGMP/PKG signaling pathway in various physiological processes.
Q2: I'm observing a weaker than expected inhibition of my target. What could be the cause?
Several factors could contribute to a weaker than expected inhibitory effect of this compound:
-
High Endogenous cGMP Levels: Since this compound is a competitive inhibitor, high intracellular concentrations of cGMP can outcompete it for binding to PKG, leading to reduced efficacy.[2]
-
Partial Agonist Activity: Under certain conditions, particularly in the absence of cGMP stimulation, this compound can act as a partial agonist of PKG, leading to a low level of kinase activation instead of inhibition.[3][4]
-
Compound Degradation: Ensure the compound has been stored correctly at -20°C and handled properly to prevent degradation.
Q3: My results suggest off-target effects. What other proteins might this compound be interacting with?
While considered relatively selective for PKG, this compound has been shown to interact with other proteins, which could lead to off-target effects:
-
Phosphodiesterases (PDEs): this compound can inhibit certain phosphodiesterases, the enzymes responsible for degrading cyclic nucleotides.[1][5] This could lead to an accumulation of cAMP or cGMP, complicating the interpretation of results.
-
Cyclic Nucleotide-Gated (CNG) Channels: This compound can act as an agonist of rod cyclic nucleotide-gated (CNG) channels.[3]
-
Protein Kinase A (PKA): While it is more selective for PKG, at higher concentrations, it may also inhibit PKA.[5]
-
Other cGMP-Binding Proteins: Studies have shown that related compounds can bind to a range of cGMP-binding proteins, including various PDE isoforms and PKA.[6][7]
Q4: Could this compound be activating the pathway I'm trying to inhibit?
Yes, this is possible due to its partial agonist activity.[3][4] In systems with low basal cGMP levels, the application of this compound might lead to a slight activation of PKG, producing results opposite to the expected inhibition.
Troubleshooting Guides
Problem: Unexpected Agonist-like Effects
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Partial Agonism | 1. Vary the concentration of this compound in your experiment. 2. Measure the basal activity of PKG in your system in the absence of any stimulants. 3. Compare the effect of this compound in the presence and absence of a cGMP-elevating agent. | You may observe a bell-shaped dose-response curve, or a slight increase in pathway activation at certain concentrations in the absence of other stimuli. |
| Off-Target PDE Inhibition | 1. Measure cAMP levels in your experimental system after treatment with this compound. 2. Use a broad-spectrum PDE inhibitor as a positive control. | An increase in cAMP levels would suggest that the observed effects might be mediated by PKA activation rather than or in addition to PKG inhibition. |
Problem: Inconsistent or Lack of Inhibitory Effect
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High cGMP Levels | 1. Quantify intracellular cGMP levels in your experimental model. 2. If possible, use a nitric oxide synthase (NOS) inhibitor to reduce basal cGMP production. 3. Increase the concentration of this compound. | A significant reduction in the inhibitory effect of this compound at high cGMP concentrations would be observed. Increasing the inhibitor concentration should restore the inhibitory effect. |
| Compound Instability | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Verify the purity and concentration of your stock solution using an appropriate analytical method (e.g., HPLC). | Consistent results with freshly prepared solutions would indicate a stability issue with previously used stocks. |
| Cell Permeability Issues | 1. Confirm the cell permeability of this compound in your specific cell type. 2. Increase the incubation time or concentration. | If permeability is an issue, you may need to consider alternative, more membrane-permeable PKG inhibitors. |
Experimental Protocols
Protocol: In Vitro PKG Inhibition Assay
This protocol is designed to assess the direct inhibitory effect of this compound on purified PKG activity.
Materials:
-
Purified recombinant PKG
-
Fluorescently labeled PKG substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EGTA)
-
cGMP
-
This compound
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer, fluorescently labeled substrate peptide, and ATP.
-
Add varying concentrations of this compound or vehicle control to the wells of a microplate.
-
Add a fixed, activating concentration of cGMP to all wells except the negative control.
-
Initiate the kinase reaction by adding the purified PKG to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).
-
Measure the fluorescence of the phosphorylated substrate using a microplate reader.
-
Calculate the percentage of PKG inhibition for each concentration of this compound.
Visualizing Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: The canonical nitric oxide-cGMP-PKG signaling pathway.
Caption: Troubleshooting workflow for unexpected agonist effects.
Caption: Potential off-target interactions of this compound.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Partial agonistic activity of Rp-8-Br-PET-cGMPS on cGKIα
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Rp-8-Br-PET-cGMPS in studying cGMP-dependent protein kinase Iα (cGKIα).
Frequently Asked Questions (FAQs)
Q1: Is Rp-8-Br-PET-cGMPS an inhibitor or an activator of cGKIα?
A1: Rp-8-Br-PET-cGMPS exhibits dual activity. It is primarily known as a competitive inhibitor of cGKIα in the presence of cGMP. However, in the absence of cGMP or at low cGMP concentrations, it can act as a partial agonist, leading to the activation of the kinase.[1][2]
Q2: At what concentration does Rp-8-Br-PET-cGMPS show partial agonistic activity?
A2: Partial agonistic effects have been observed at concentrations around 100 µM in intact cells, such as vascular smooth muscle cells (VSMCs), where it can stimulate cGKIα-dependent cell growth in the absence of a cGMP agonist.[1][2]
Q3: What is the inhibitory constant (Ki) of Rp-8-Br-PET-cGMPS for cGKIα?
A3: Kinetic analyses with purified cGKIα have shown that Rp-8-Br-PET-cGMPS is a potent competitive inhibitor with an apparent Ki of approximately 0.03 µM.[3]
Q4: Can Rp-8-Br-PET-cGMPS affect other signaling pathways?
A4: Yes. While considered selective for cGKI, Rp-8-Br-PET-cGMPS can also interact with other cGMP-binding proteins. For instance, it has been shown to inhibit cGMP-gated ion channels in the retina and can inhibit certain phosphodiesterases (PDEs), such as PDE5.[3][4][5] It is crucial to consider these potential off-target effects when interpreting experimental results.
Q5: Why am I observing cGKIα activation when I expect inhibition with Rp-8-Br-PET-cGMPS?
A5: This paradoxical activation is likely due to the partial agonistic nature of Rp-8-Br-PET-cGMPS.[1][2] This effect is more pronounced under conditions of low intracellular cGMP. If your experimental system has very low basal cGMP levels, the agonistic effect of Rp-8-Br-PET-cGMPS may dominate over its inhibitory action.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cGKIα activation | Low basal cGMP levels in the experimental system, allowing the partial agonistic effect of Rp-8-Br-PET-cGMPS to manifest. | 1. Measure basal cGMP levels in your cells or tissue. 2. Consider co-incubation with a low concentration of a cGMP agonist (e.g., 8-Br-cGMP) to ensure the inhibitory properties of Rp-8-Br-PET-cGMPS are favored. 3. Perform a dose-response curve to characterize the effects of Rp-8-Br-PET-cGMPS in your specific system. |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., cell density, passage number) can lead to different basal cGMP levels. Purity and stability of the Rp-8-Br-PET-cGMPS stock solution. | 1. Standardize all experimental conditions. 2. Prepare fresh stock solutions of Rp-8-Br-PET-cGMPS in a suitable solvent (e.g., DMSO or water) and store them appropriately.[6] 3. Confirm the final concentration of the compound in your assay. |
| No effect of Rp-8-Br-PET-cGMPS observed | Insufficient concentration of Rp-8-Br-PET-cGMPS to overcome high endogenous cGMP levels. Poor membrane permeability in the specific cell type being used. | 1. Increase the concentration of Rp-8-Br-PET-cGMPS. 2. Pre-incubate the cells with the compound for a longer duration. 3. Verify the expression of cGKIα in your experimental model. |
| Off-target effects observed | Rp-8-Br-PET-cGMPS is interacting with other cGMP-binding proteins like PDEs or CNG channels. | 1. Use a complementary inhibitor with a different mechanism of action to confirm the role of cGKIα. 2. Knockdown or knockout of cGKIα can provide more definitive evidence. 3. Measure the activity of potential off-target proteins in the presence of Rp-8-Br-PET-cGMPS. |
Quantitative Data
Table 1: Inhibitory and Agonistic Properties of Rp-8-Br-PET-cGMPS on cGKIα
| Parameter | Value | Experimental System | Reference |
| Inhibitory Constant (Ki) | 0.03 µM | Purified cGKIα | [3] |
| Partial Agonist Concentration | ~100 µM | Intact Vascular Smooth Muscle Cells (VSMCs) | [1][2] |
Experimental Protocols
In Vitro cGKIα Kinase Assay (General Protocol)
This protocol provides a general framework for measuring the kinase activity of purified cGKIα in the presence of Rp-8-Br-PET-cGMPS.
Materials:
-
Purified recombinant cGKIα
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for mass spectrometry-based methods)
-
cGMP
-
Rp-8-Br-PET-cGMPS
-
cGKIα substrate peptide (e.g., a peptide containing a known cGKIα phosphorylation motif)
-
Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate
-
Scintillation counter (for radiolabeled assays)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the substrate peptide, and either cGMP (for inhibition studies) or buffer alone (for agonism studies).
-
Add varying concentrations of Rp-8-Br-PET-cGMPS to the reaction mixture.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding purified cGKIα and ATP.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C. The reaction should be in the linear range.
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper and immersing in phosphoric acid).
-
Quantify the amount of phosphorylated substrate.
VASP Phosphorylation Assay in Intact Cells (General Protocol)
This protocol describes how to assess cGKIα activity in intact cells by measuring the phosphorylation of its downstream target, Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Cultured cells expressing cGKIα (e.g., VSMCs, platelets)
-
Cell culture medium
-
Rp-8-Br-PET-cGMPS
-
cGMP agonist (e.g., 8-Br-cGMP) (optional)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against phospho-VASP (e.g., anti-phospho-VASP Ser239)
-
Primary antibody against total VASP (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to the desired confluency.
-
Serum-starve the cells if necessary to reduce basal kinase activity.
-
Treat the cells with varying concentrations of Rp-8-Br-PET-cGMPS for the desired time. Include a vehicle control. For inhibition studies, pre-incubate with Rp-8-Br-PET-cGMPS before stimulating with a cGMP agonist.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against phospho-VASP.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total VASP to confirm equal loading.
Visualizations
Caption: cGMP/cGKIα signaling pathway and points of modulation by Rp-8-Br-PET-cGMPS.
Caption: Troubleshooting workflow for unexpected results with Rp-8-Br-PET-cGMPS.
References
- 1. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor Rp-8-Br-PET-cGMPS can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 3. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP- and cGMP-dependent protein kinase phosphorylation sites of the focal adhesion vasodilator-stimulated phosphoprotein (VASP) in vitro and in intact human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. rndsystems.com [rndsystems.com]
Navigating Rp-8-Br-cGMPS Precipitation: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the cGMP-dependent protein kinase (PKG) inhibitor, Rp-8-Br-cGMPS, encountering precipitation in media can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve this issue, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cell culture media. What are the common causes?
A1: Precipitation of this compound in media can stem from several factors:
-
Concentration Exceeding Solubility: The final concentration of this compound in your media may be too high.
-
Improper Dissolution of Stock Solution: The compound may not have been fully dissolved in the initial solvent before being added to the media.
-
Solvent Incompatibility: The solvent used for the stock solution might be incompatible with the media at the volume added.
-
Media Composition: Components in your specific cell culture media, such as salts or proteins, could be interacting with the compound, leading to precipitation.
-
pH and Temperature: The pH of the final solution or temperature fluctuations can affect the solubility of the compound.
-
Storage Issues: Improper storage of the stock solution could lead to degradation or precipitation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on available data, this compound is soluble in water up to 50 mM.[1] For a related compound, Rp-8-Br-PET-cGMPS, solubility is reported up to 20 mM in water and 40 mM in DMSO.[2][3] It is crucial to ensure the compound is completely dissolved in the solvent before further dilution.
Q3: How should I properly store my this compound stock solution?
A3: Stock solutions should be stored at -20°C under desiccating conditions to maintain stability and prevent degradation.[1][2][3]
Q4: Could the type of cell culture media I'm using be the problem?
A4: While specific interactions are not extensively documented, the complex composition of cell culture media, including varying concentrations of salts, amino acids, and serum, can influence the solubility of dissolved compounds. If you suspect a media-specific issue, consider performing a small-scale solubility test with your specific media.
Troubleshooting Guides
If you are experiencing precipitation of this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Stock Solution Preparation and Integrity
The first step is to ensure your stock solution is correctly prepared and has not degraded.
Experimental Protocol: Verifying Stock Solution
-
Visual Inspection: Examine your stock solution for any visible precipitate. If present, gently warm the solution to 37°C and vortex to see if the precipitate redissolves.
-
Solvent Check: Confirm that the solvent used (e.g., water or DMSO) is of high purity and appropriate for your experimental needs.
-
Fresh Preparation: If in doubt, prepare a fresh stock solution following the recommended solubility guidelines. Ensure the compound is fully dissolved before use.
Step 2: Assess Working Concentration and Dilution Method
Precipitation often occurs when the final concentration in the media exceeds the compound's solubility in that specific environment.
Experimental Protocol: Optimizing Working Concentration
-
Serial Dilution Test: Prepare serial dilutions of your this compound stock solution in your specific cell culture media.
-
Incubation and Observation: Incubate these dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration matching your experiment.
-
Determine Solubility Limit: Visually inspect for the highest concentration that remains in solution. This will be your approximate solubility limit in that specific media.
Step 3: Investigate Potential Media Incompatibilities
If precipitation persists even at lower concentrations, components within your media may be the culprit.
Experimental Protocol: Media Compatibility Test
-
Component Analysis: Review the composition of your cell culture media. High concentrations of certain salts or the presence of serum could be contributing factors.
-
Simplified Buffer Test: Prepare your working concentration of this compound in a simple, buffered saline solution (e.g., PBS or HBSS) with a similar pH to your media. If no precipitation occurs, it points towards an incompatibility with a specific media component.
-
Serum Influence: If you are using serum-containing media, test the solubility in the same media without serum. Serum proteins can sometimes interact with small molecules.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Maximum Concentration | Reference |
| This compound | Water | 50 mM | [1] |
| Rp-8-Br-PET-cGMPS | Water | 20 mM | [2][3] |
| Rp-8-Br-PET-cGMPS | DMSO | 40 mM | [2][3] |
Visualizations
Signaling Pathway
Caption: cGMP signaling pathway and the inhibitory action of this compound on PKG.
Experimental Workflow
Caption: A streamlined workflow for troubleshooting this compound precipitation.
Logical Decision Tree
Caption: A decision tree to logically diagnose the cause of precipitation.
References
How to minimize variability in experiments with Rp-8-Br-cGMPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Rp-8-Br-cGMPS and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] It belongs to the Rp-diastereomers of cGMP analogs, which bind to the cGMP binding domain of PKG, preventing its activation.[1] This inhibition is reversible.[1]
Q2: What are the different variants of this compound and how do they differ?
Several analogs of this compound exist, with the most common being Rp-8-Br-PET-cGMPS. The key differences lie in their lipophilicity and cell permeability.
-
This compound: This is the parent compound and has limited membrane permeability, making it more suitable for in vitro assays with purified enzymes or in cell preparations where membrane permeabilization is used.
-
Rp-8-Br-PET-cGMPS: This analog is more lipophilic and membrane-permeant, making it a better choice for experiments with intact cells and tissues.[3]
Q3: How should I dissolve and store this compound and its analogs?
Proper dissolution and storage are critical for maintaining the stability and activity of these compounds.
| Compound | Solvent | Maximum Concentration | Storage |
| Rp-8-Br-PET-cGMPS | Water | 20 mM[4] | Store stock solutions at -20°C.[4] |
| DMSO | 40 mM[4] |
Stock Solution Preparation (General Protocol):
-
Equilibrate the vial of the compound to room temperature before opening.
-
Add the appropriate volume of solvent (e.g., sterile water or DMSO) to the vial to achieve the desired stock concentration.
-
Vortex briefly to dissolve the compound completely. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Q4: What are the known off-target effects of this compound?
While relatively selective for PKG, this compound and its analogs can exhibit off-target effects, which are important to consider when interpreting experimental results.
-
Protein Kinase A (PKA): These compounds can inhibit PKA, although typically at higher concentrations than those required for PKG inhibition.[5]
-
Phosphodiesterases (PDEs): Due to the phosphorothioate (B77711) modification, these analogs are resistant to hydrolysis by PDEs but can act as inhibitors of certain PDE isoforms.[1]
-
Cyclic Nucleotide-Gated (CNG) Channels: Some analogs can interact with and inhibit CNG channels.[6]
Q5: Can this compound act as a partial agonist?
Yes, under certain experimental conditions, Rp-diastereomers of cGMP analogs, including those related to this compound, have been observed to exhibit partial agonist activity.[7] This means that instead of pure inhibition, they may weakly activate the PKG pathway. This is a crucial consideration, especially when unexpected stimulatory effects are observed.
Troubleshooting Guide
Issue 1: High Variability or Inconsistent Results Between Experiments.
High variability can arise from multiple sources. A systematic approach to troubleshooting is essential.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | - Prepare fresh stock solutions regularly. - Avoid repeated freeze-thaw cycles by aliquoting stock solutions. - Protect stock solutions from light. |
| Inconsistent Cell Conditions | - Use cells within a consistent and low passage number range. - Ensure cell confluence is consistent across experiments, as receptor expression can vary with cell density. - Regularly test for and treat any mycoplasma contamination. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
| Edge Effects in Plate-Based Assays | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity. - Use plates with low-evaporation lids. |
Logical Troubleshooting Flow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: The Compound Fails to Elicit the Expected Inhibitory Effect.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | - If using a less permeable analog like this compound with intact cells, consider switching to a more lipophilic version like Rp-8-Br-PET-cGMPS.[3] |
| Suboptimal Concentration | - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. |
| Partial Agonist Activity | - At low concentrations or in certain cellular contexts, the compound might be acting as a partial agonist.[7] Try increasing the concentration or using a different PKG inhibitor. |
| Rapid Degradation of the Compound | - While generally stable, the stability in your specific cell culture medium over the course of the experiment should be considered. Minimize the time the compound is in the media before the assay. |
| Dominant Alternative Signaling Pathways | - The biological effect you are measuring may be regulated by multiple pathways. Consider using inhibitors for other potential pathways to confirm the role of PKG. |
Issue 3: Unexpected or Off-Target Effects are Observed.
| Potential Cause | Troubleshooting Steps |
| Inhibition of PKA | - If you suspect PKA inhibition is contributing to the observed effect, use a more specific PKA inhibitor or activator as a control to dissect the signaling pathway.[5] |
| Inhibition of PDEs | - The inhibition of PDEs can lead to an increase in intracellular cAMP or cGMP, which could confound results. Measure cyclic nucleotide levels to assess this possibility. |
| Interaction with CNG Channels | - If working with cells known to express CNG channels (e.g., photoreceptors), consider that the observed effect might be due to direct channel modulation.[6] |
| Vehicle Control Issues | - Ensure that the final concentration of the vehicle (e.g., DMSO) is the same in all experimental and control wells and is at a non-toxic level (typically ≤ 0.1%). |
Experimental Protocols
Protocol 1: Vasodilation Assay in Isolated Arterial Rings
This protocol is a general guideline for assessing the effect of Rp-8-Br-PET-cGMPS on vasodilation in isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., aorta, mesenteric artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit buffer (KHB)
-
Phenylephrine (or other vasoconstrictor)
-
8-Br-cGMP (or other cGMP-elevating agent)
-
Rp-8-Br-PET-cGMPS stock solution
-
Vehicle (e.g., DMSO)
Procedure:
-
Mount the arterial rings in the organ baths containing KHB, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of ~1-2 g for 60-90 minutes, with buffer changes every 15-20 minutes.
-
Pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, perform a cumulative concentration-response curve for a cGMP-elevating agent (e.g., 8-Br-cGMP) to induce relaxation.
-
Wash the rings and allow them to return to baseline tension.
-
Incubate a set of rings with the desired concentration of Rp-8-Br-PET-cGMPS or vehicle for 30-60 minutes.
-
Repeat the pre-contraction step with the vasoconstrictor.
-
Perform a second cumulative concentration-response curve for the cGMP-elevating agent in the presence of Rp-8-Br-PET-cGMPS or vehicle.
-
Analyze the data to determine if Rp-8-Br-PET-cGMPS shifts the concentration-response curve for the vasodilator to the right, indicating inhibition of PKG-mediated relaxation.
Experimental Workflow for Vasodilation Assay
Caption: Workflow for assessing PKG inhibition in vasodilation.
Protocol 2: Retinal Explant Culture
This protocol provides a basic framework for culturing retinal explants and treating them with Rp-8-Br-PET-cGMPS.
Materials:
-
Post-natal day (P) mouse or rat pups (e.g., P8-P12)
-
Dissection microscope and sterile instruments
-
Culture medium (e.g., Neurobasal medium supplemented with B27, N2, and L-glutamine)
-
Culture plate inserts (e.g., Millicell-CM)
-
Rp-8-Br-PET-cGMPS stock solution
-
Vehicle (e.g., DMSO)
Procedure:
-
Euthanize the animal according to approved protocols and enucleate the eyes.
-
Under sterile conditions, dissect the retina from the eyecup in a dish containing culture medium.
-
Make four radial cuts to flatten the retina, creating a "cloverleaf" shape.
-
Transfer the retinal explant, photoreceptor side down, onto a culture plate insert.
-
Place the insert into a well of a 6-well plate containing 1-1.5 mL of culture medium, ensuring the medium reaches the bottom of the insert but does not cover the explant.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
After an initial stabilization period (e.g., 24 hours), replace the medium with fresh medium containing the desired concentration of Rp-8-Br-PET-cGMPS or vehicle.
-
Culture for the desired experimental duration, changing the medium with fresh compound or vehicle every 24-48 hours.
-
At the end of the experiment, harvest the retinal explants for downstream analysis (e.g., immunohistochemistry, Western blotting, or cell death assays).
Protocol 3: Platelet Aggregation Assay
This protocol outlines a general procedure for measuring the effect of Rp-8-Br-PET-cGMPS on platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen, or a cGMP-elevating agent)
-
Light transmission aggregometer
-
Rp-8-Br-PET-cGMPS stock solution
-
Vehicle (e.g., DMSO)
Procedure:
-
Prepare PRP and PPP from whole blood by differential centrifugation.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm the PRP samples to 37°C.
-
Add the desired concentration of Rp-8-Br-PET-cGMPS or vehicle to the PRP and incubate for a specified time (e.g., 3-5 minutes).
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curves to determine the effect of Rp-8-Br-PET-cGMPS on the rate and extent of platelet aggregation.
Signaling Pathway
Simplified cGMP/PKG Signaling Pathway
This diagram illustrates the canonical cGMP signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the cGMP/PKG signaling pathway by this compound.
References
- 1. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limited Cell Permeability of cGMP Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the limited cell permeability of cyclic guanosine (B1672433) monophosphate (cGMP) analogs.
Frequently Asked Questions (FAQs)
Q1: Why is my standard cGMP analog showing no effect in my whole-cell experiments?
A1: Standard cGMP is a hydrophilic molecule due to the negative charge on its cyclic phosphate (B84403) group, which significantly limits its ability to cross the lipid bilayer of the cell membrane. Consequently, extracellularly applied cGMP or its charged analogs will not efficiently reach their intracellular targets, such as cGMP-dependent protein kinase (PKG) and cyclic nucleotide-gated channels (CNGCs). For intracellular effects to be observed, a membrane-permeant analog is typically required.
Q2: How can the cell permeability of a cGMP analog be improved?
A2: The primary strategy to enhance cell permeability is to increase the lipophilicity of the cGMP analog. This can be achieved through several chemical modifications:
-
Prodrug Strategies: Attaching a lipophilic, non-toxic moiety that is cleaved by intracellular enzymes (like esterases) to release the active cGMP analog inside the cell. A common example is the use of acetoxymethyl (AM) esters.[1]
-
Modifications to the Cyclic Phosphate: Substituting one of the non-bridging oxygen atoms with sulfur to create a phosphorothioate (B77711) (cGMPS) increases lipophilicity.[2] A phosphorodithioate (B1214789) modification, where both non-bridging oxygens are replaced by sulfur, further enhances this effect.[3][4]
-
Modifications to the Guanine Base: Introducing lipophilic groups at the C8 position (e.g., 8-Bromo-cGMP, 8-pCPT-cGMP) or creating bulky additions like the β-phenyl-1,N2-etheno (PET) modification can improve membrane permeability.[2][5]
Q3: What is a "prodrug" approach for cGMP analogs?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[6] For cGMP analogs, this involves masking the polar phosphate group with lipophilic, esterase-cleavable protecting groups.[7] Once the prodrug crosses the cell membrane, intracellular esterases cleave off the protecting group, releasing the active cGMP analog to interact with its intracellular targets. This strategy effectively bypasses the permeability barrier.[8][9][10]
Q4: My "cell-permeant" cGMP analog is giving inconsistent results. What are the potential issues?
A4: Inconsistent results with cell-permeant analogs can stem from several factors:
-
Solubility: Highly lipophilic analogs may have poor aqueous solubility.[3][4] Ensure the analog is fully dissolved in the vehicle (e.g., DMSO) before diluting it in your aqueous experimental buffer. Precipitates can lead to inaccurate concentrations.
-
Cellular Efflux: Some cells express efflux pumps that can actively transport the analog out of the cell, reducing its intracellular concentration.[11]
-
Metabolic Stability: The analog might be slowly degraded by cellular phosphodiesterases (PDEs), reducing its effective concentration over time.[12]
-
Esterase Activity: For prodrugs, the rate of cleavage of the protecting groups can vary between cell types depending on their intracellular esterase activity.[13]
Q5: How do I select the most appropriate cGMP analog for my research?
A5: The choice of analog depends on your specific experimental goals:
-
Target Specificity: Some analogs are specific activators or inhibitors of PKG, while others target CNGCs. For example, Rp-configurated phosphorothioate analogs (Rp-cGMPS) are generally PKG inhibitors.[2]
-
Desired Effect: Do you want to activate or inhibit a cGMP-mediated pathway? For instance, 8-Br-cGMP is a potent activator of PKG.
-
Lipophilicity vs. Solubility: A balance must be struck. Highly lipophilic analogs may have better permeability but could suffer from poor solubility. Refer to quantitative data on lipophilicity to make an informed choice.[2][3]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered when working with cGMP analogs.
Problem: No observable effect in a cell-based assay.
Caption: Troubleshooting workflow for lack of cGMP analog activity.
Quantitative Data
Table 1: Lipophilicity of Selected cGMP Analogs
| cGMP Analog | Modification | Calculated LogD7.4* | Relative Lipophilicity | Reference |
| oxo-CN03 | Phosphate | -1.26 | Low | [3] |
| RP-/SP-CN03 | Phosphorothioate | -0.37 | Moderate | [3] |
| dithio-CN03 | Phosphorodithioate | 1.21 | High | [3] |
| 8-Br-cGMP | C8-Bromo | More lipophilic than cGMP | Moderate-High | [5][14] |
| 8-pCPT-cGMP | C8-pCPT | More lipophilic than 8-Br-cGMP | High | [5] |
*LogD is the distribution coefficient at a specific pH (here 7.4), which is a measure of lipophilicity for ionizable compounds.
Table 2: Effective Concentrations of cGMP Analogs in Cellular Assays
| cGMP Analog | Cell Type/System | Assay | Effective Concentration | Reference |
| dithio-CN03 | Primary photoreceptor cells (rd1 mice) | TUNEL Assay (Neuroprotection) | µM range | [3] |
| CN03-Na+ | Primary photoreceptor cells (rd1 mice) | TUNEL Assay (Neuroprotection) | µM range | [3] |
| AM-ester cGMP analogs | IPC-81 leukemia cells | Cell Death Induction | µM doses | [1] |
| 8-Br-cGMP | Frog/Rat mesenteric microvessels | Hydraulic Conductivity (Lp) | Not specified | [5] |
| 8-Br-cGMP | Canine olfactory ensheathing cells | Scratch Wound Assay (Migration) | 10 - 500 µM (no significant effect) | [14] |
Experimental Protocols
Protocol 1: Caco-2 Transwell Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.[15]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto microporous membrane inserts in a Transwell plate system and culture until a confluent monolayer is formed (typically 21 days).
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation:
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 120 minutes), collect samples from both the apical and basolateral chambers.[16]
-
Quantification: Analyze the concentration of the cGMP analog in the samples using a sensitive analytical method like LC-MS/MS.[15]
-
Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following formula: Papp = (dQ/dt) / (A * C0)
-
dQ/dt = Rate of appearance of the compound in the receiver chamber.
-
A = Surface area of the membrane.
-
C0 = Initial concentration in the donor chamber.
-
Caption: Experimental workflow for the Caco-2 permeability assay.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to determine passive diffusion across an artificial membrane coated with lipids, providing a measure of transcellular permeability.[17]
Methodology:
-
Plate Preparation: Use a 96-well plate system where a filter plate (donor) is coated with a lipid solution (e.g., phospholipids (B1166683) in dodecane) to form the artificial membrane.
-
Compound Preparation: Dissolve the cGMP analog in a suitable buffer (e.g., Hanks Balanced Salt Solution) at a known concentration.
-
Assay Setup:
-
Add the compound solution to the wells of the donor plate.
-
Place the donor plate into a receiver plate containing fresh buffer.
-
-
Incubation: Incubate the plate sandwich for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the cGMP analog in both the donor and receiver wells using UV-Vis spectroscopy or LC-MS/MS.
-
Calculate Effective Permeability (Pe): Calculate the permeability coefficient based on the change in concentration over time.
Signaling Pathways and Strategies
Caption: Key intracellular targets of cGMP signaling.
Caption: Mechanism of a cGMP analog prodrug strategy.
References
- 1. Membrane-permeant, bioactivatable analogues of cGMP as inducers of cell death in IPC-81 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP modulates basal and activated microvessel permeability independently of [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Esterase-catalyzed dePEGylation of pH-sensitive vesicles modified with cleavable PEG-lipid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrug Strategies for Critical Drug Developability Issues: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cajmns.casjournal.org [cajmns.casjournal.org]
- 11. Permeability barriers of Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chegg.com [chegg.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaron.com [pharmaron.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Rp-8-Br-cGMPS-Based Assays
Welcome to the technical support center for Rp-8-Br-cGMPS-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during experiments with this cGMP-dependent protein kinase (PKG) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Rp-8-Br-PET-cGMPS is a chemical analog of cyclic guanosine (B1672433) monophosphate (cGMP). It is primarily used as a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG), particularly the PKG-I isoform.[1][2] It functions by binding to the cGMP binding domain on PKG, which prevents the enzyme from being activated by endogenous cGMP.[1] Additionally, it is known to reduce the activity of cyclic nucleotide-gated (CNG) channels.[3][4] Due to its chemical modifications, it is more lipophilic than other cGMP analogs, allowing it to be membrane-permeable, and it is resistant to hydrolysis by phosphodiesterases (PDEs).[1][5]
Q2: How should I properly store and prepare stock solutions of this compound?
For long-term stability, this compound should be stored at -20°C under desiccating conditions.[6] Stock solutions can be prepared in high-quality solvents like water (up to 20 mM) or DMSO (up to 40 mM). When preparing solutions, always use the batch-specific molecular weight found on the product's certificate of analysis, as hydration levels can vary.
Q3: What are the typical working concentrations for this inhibitor in cellular and in vitro assays?
The optimal concentration is highly dependent on the experimental system. However, published studies provide a general range.
-
In vitro kinase assays: Concentrations around 30 µM have been shown to effectively inhibit cGMP-stimulated PKG activity.[7]
-
Intact cell and tissue studies: Concentrations typically range from 3 µM to 100 µM.[8][9][10] For example, 3 µM Rp-8-Br-PET-cGMPS shifted vasoconstriction response in rat tail arteries, while 30 µM was used to inhibit relaxation in isolated rabbit aorta.[6][10]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type, tissue, and experimental conditions.
Q4: Is this compound completely specific for PKG?
While it is considered one of the more potent and selective PKG-I inhibitors available[1][10], it is not completely specific. Researchers should be aware of potential off-target effects. Studies have shown that Rp-8-Br-PET-cGMPS can also bind to other cGMP-interacting proteins, including phosphodiesterases (PDE1β, PDE1c, PDE6α) and Protein Kinase A (PKA1α).[1][11] It also has known inhibitory effects on CNG channels.[3] Control experiments are crucial to confirm that the observed biological effect is mediated by PKG inhibition.
Troubleshooting Guide
Q1: I am observing unexpected activation or a much weaker inhibitory effect than anticipated. What could be the cause?
A surprising characteristic of Rp-8-Br-PET-cGMPS is that it can act as a partial agonist for the PKG-Iα isoform under certain conditions.[9] One study found that in the absence of a cGMP agonist, 100 µM Rp-8-Br-PET-cGMPS actually stimulated cell growth in a PKG-Iα-dependent manner in vascular smooth muscle cells.[9] This dual inhibitor/partial agonist nature means that in systems with very low basal cGMP levels, the compound might induce a conformational change in PKG similar to an agonist, leading to partial activation rather than inhibition.[9]
Solution:
-
Re-evaluate Basal cGMP Levels: Your experimental system may have lower basal cGMP levels than expected.
-
Test in the Presence of an Agonist: Ensure you are testing the inhibitory capacity of Rp-8-Br-PET-cGMPS in the presence of a cGMP-elevating agent (e.g., 8-Br-cGMP or a nitric oxide donor) to confirm its antagonistic effects.[9]
-
Interpret Data with Caution: Data obtained using Rp-8-Br-PET-cGMPS as the sole evidence for PKG-I's role should be interpreted carefully.[9]
Q2: My experiment shows no effect from the inhibitor. What are some potential issues?
-
Suboptimal Concentration: The concentration may be too low for your specific cell type or assay conditions. Perform a dose-response experiment to find the effective concentration.
-
Solubility Issues: Ensure the compound is fully dissolved. After dilution from a stock, micro-precipitates can form in aqueous media. Briefly vortex and visually inspect the solution before adding it to your assay.
-
Cell Permeability: While considered membrane-permeant, the efficiency can vary between cell types.[1] You may need to increase incubation time or concentration.
-
Compound Degradation: Ensure the compound has been stored correctly at -20°C and protected from moisture. Avoid repeated freeze-thaw cycles of stock solutions.
Q3: My results are inconsistent between experiments. What are the common sources of variability?
-
Cell Health and Confluency: Use cells that are in the logarithmic growth phase and have a consistent morphology.[12] Over-confluent or stressed cells can have altered signaling pathways.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a stable, frozen stock to avoid degradation.
-
Incubation Times: Precisely control the pre-incubation time with the inhibitor and the stimulation time with the agonist.
-
Assay Conditions: Factors like temperature, pH, and evaporation in multi-well plates can introduce variability, especially in long-term assays.[12]
Q4: How can I confirm that the observed effect is truly due to PKG inhibition and not off-target effects?
-
Use a Structurally Different PKG Inhibitor: Corroborate your findings using another PKG inhibitor, such as KT5823 or Rp-8-pCPT-cGMPS.[2]
-
Perform a "Rescue" Experiment: After inhibiting with this compound, try to overcome the inhibition by adding a high concentration of a cell-permeable cGMP analog like 8-Br-cGMP.
-
Use a Negative Control: Test the inhibitor in a cell line known to lack PKG-I expression to see if the effect persists.[9]
-
Measure Downstream Substrate Phosphorylation: Directly measure the phosphorylation status of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, to confirm target engagement.[8]
Data Presentation: Quantitative Summary
Table 1: Physical and Chemical Properties of Rp-8-Br-PET-cGMPS
| Property | Value | Reference |
|---|---|---|
| Full Chemical Name | 2-Bromo-3,4-dihydro-3-[3,5-O-[(R)-mercaptophosphinylidene]-β-D-ribofuranosyl]-6-phenyl-9H-Imidazo[1,2-a]purin-9-one sodium salt | |
| Molecular Weight | 562.27 g/mol (anhydrous) | |
| Molecular Formula | C₁₈H₁₄BrN₅NaO₆PS | |
| Purity | ≥98% (by HPLC) |
| Storage | Store at -20°C | |
Table 2: Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
|---|---|---|---|
| Water | 11.25 | 20 |
| DMSO | 22.49 | 40 | |
Table 3: Example Working Concentrations from Literature
| Assay Type | Cell/Tissue Type | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Vasorelaxation | Porcine Coronary Arteries | 3 x 10⁻⁵ M (30 µM) | Contraction (inhibition of basal NO/cGMP tone) | [8] |
| In Vitro Kinase Assay | Pulmonary Arterial Extracts | 30 µM | Abolished cGMP-stimulated PKG activity | [7] |
| Cell Growth Assay | Vascular Smooth Muscle Cells | 100 µM | Partial agonistic effect (stimulated growth) | [9] |
| Neuroprotection | Retinal Cultures | Not Specified | Protected photoreceptors in RP models | [4][11] |
| Neurotransmitter Release | Rat Tail Arteries | 3 µM | Shifted vasoconstriction response to the right |[10] |
Experimental Protocols
Protocol 1: General In Vitro PKG Kinase Assay
This protocol provides a framework for measuring the inhibitory effect of this compound on PKG activity using a peptide substrate.
-
Prepare Reagents:
-
Kinase Buffer: (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
PKG Enzyme: Purified recombinant PKG-Iα or PKG-Iβ. Dilute in kinase buffer to the desired working concentration.
-
Peptide Substrate: A known PKG substrate (e.g., Kemptide or VASP-derived peptide).[13]
-
[γ-³²P]ATP or ATP/ADP detection reagents: For measuring kinase activity.
-
cGMP Agonist: (e.g., 8-Br-cGMP) to stimulate the kinase.
-
Inhibitor: Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Add 10 µL of kinase buffer to each well of a 96-well plate.
-
Add 5 µL of this compound at various concentrations (and a vehicle control).
-
Add 10 µL of the PKG enzyme solution and incubate for 10-15 minutes at room temperature (pre-incubation).
-
Initiate the reaction by adding a 25 µL master mix containing the peptide substrate, cGMP agonist, and ATP (with [γ-³²P]ATP tracer if applicable).
-
Incubate the plate at 30°C for the desired time (e.g., 20-60 minutes).
-
Stop the reaction (e.g., by adding phosphoric acid).
-
Measure kinase activity by quantifying substrate phosphorylation (e.g., via scintillation counting of captured phosphopeptides or luminescence-based ADP detection).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control (agonist without inhibitor).
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 2: Cell-Based VASP Phosphorylation Assay
This protocol assesses PKG activity in intact cells by measuring the phosphorylation of its downstream target, VASP, via Western Blot.
-
Cell Culture and Plating:
-
Culture cells (e.g., human platelets, vascular smooth muscle cells) to ~80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal kinase activity.
-
-
Inhibitor and Agonist Treatment:
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.
-
Stimulate the cells with a cGMP-elevating agent (e.g., 100 µM 8-Br-cGMP or a nitric oxide donor like SNP) for 10-15 minutes.
-
Include a non-stimulated control and a stimulated control (no inhibitor).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VASP (pVASP Ser239).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total VASP and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pVASP signal to the total VASP or loading control signal.
-
Compare the normalized pVASP levels across different treatment conditions to determine the inhibitory effect of this compound.
-
Visualizations: Pathways and Workflows
Caption: cGMP signaling pathway showing inhibition points of this compound.
Caption: General experimental workflow for an this compound inhibition assay.
Caption: A decision tree for troubleshooting common issues in this compound assays.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 6. This compound, cGMP blocker (CAS 150418-07-8) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The commonly used cGMP-dependent protein kinase type I (cGKI) inhibitor Rp-8-Br-PET-cGMPS can activate cGKI in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PKG Inhibitors: Rp-8-Br-cGMPS vs. Rp-8-pCPT-cGMPS
For researchers, scientists, and drug development professionals, the selection of a potent and selective protein kinase inhibitor is paramount for the accurate dissection of cellular signaling pathways and the development of targeted therapeutics. This guide provides a detailed comparison of two commonly used cGMP-dependent protein kinase (PKG) inhibitors, Rp-8-Br-cGMPS and Rp-8-pCPT-cGMPS, focusing on their selectivity for PKG over cAMP-dependent protein kinase (PKA).
Executive Summary
Both this compound and Rp-8-pCPT-cGMPS are competitive inhibitors of PKG, acting at the cGMP binding site. However, available data indicates that this compound offers a higher degree of selectivity for PKG over PKA. This guide presents a quantitative comparison of their inhibitory constants (Ki), details the experimental protocols for determining kinase selectivity, and provides visual diagrams of the relevant signaling pathway and experimental workflows.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the reported inhibition constants (Ki) for this compound and Rp-8-pCPT-cGMPS against PKG and PKA. A lower Ki value indicates a higher binding affinity and more potent inhibition. The selectivity ratio is calculated as the Ki for PKA divided by the Ki for PKG, with a higher ratio indicating greater selectivity for PKG.
| Compound | Target Kinase | Inhibition Constant (Ki) (µM) | Selectivity Ratio (PKA/PKG) |
| This compound | PKG | 0.16[1] | 25 |
| PKA | 4.0[1] | ||
| Rp-8-pCPT-cGMPS | PKG Iα | 0.5 | >1 (Specific Ki for PKA not available) |
| PKG Iβ | 0.45 | ||
| PKG II | 0.7 | ||
| PKA | Exhibits selectivity over PKA |
Note: The Ki values for Rp-8-pCPT-cGMPS against different PKG isoforms are provided, while a single value is available for this compound against PKG. While a specific Ki for Rp-8-pCPT-cGMPS against PKA was not found in the reviewed literature, it is consistently reported to be selective for PKG over PKA.
Signaling Pathway Diagram
The following diagram illustrates the canonical nitric oxide (NO)/cGMP signaling pathway and the points of inhibition by this compound and Rp-8-pCPT-cGMPS.
Caption: cGMP/PKG signaling pathway and points of inhibition.
Experimental Protocols
The determination of inhibitor selectivity is a critical aspect of drug discovery and pharmacological research. Below is a generalized protocol for assessing the selectivity of kinase inhibitors like this compound and Rp-8-pCPT-cGMPS.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the kinase.
Materials:
-
Purified recombinant PKG and PKA enzymes
-
Specific substrate peptides for PKG (e.g., Kemptide) and PKA
-
This compound and Rp-8-pCPT-cGMPS stock solutions (in DMSO)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
ATP solution
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and Rp-8-pCPT-cGMPS) in the kinase reaction buffer.
-
Add the kinase (either PKG or PKA) to each well of the 96-well plate.
-
Add the serially diluted inhibitors to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate peptide and [γ-³³P]ATP. The concentration of ATP should be close to the Km value for each kinase to ensure accurate IC50 determination.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to the filter plates and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration compared to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for determining the selectivity of a kinase inhibitor.
References
Validating the Efficacy of the PKG Inhibitor Rp-8-Br-cGMPS with the Activator 8-Br-cGMP: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise interplay between activators and inhibitors of key cellular signaling pathways is paramount. This guide provides a comprehensive comparison of Rp-8-Br-cGMPS, a potent inhibitor of cGMP-dependent protein kinase (PKG), and 8-Br-cGMP, a well-established PKG activator. By presenting experimental data and detailed protocols, this document serves as a practical resource for validating the efficacy of this compound in modulating the cGMP/PKG signaling cascade.
The cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase (PKG) signaling pathway is a critical regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. Dysregulation of this pathway is implicated in various pathological conditions, making pharmacological modulators of PKG activity valuable tools for both basic research and therapeutic development.
8-Bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP) is a cell-permeable cGMP analog widely used to activate PKG and elicit downstream cellular responses. Conversely, Rp-8-Bromoguanosine-3',5'-cyclic monophosphorothioate (this compound) and its derivatives, such as Rp-8-Br-PET-cGMPS, act as competitive inhibitors of PKG, binding to the cGMP binding site and preventing activation. This guide details the validation of this compound's inhibitory action through its ability to counteract the effects of 8-Br-cGMP.
Quantitative Comparison of this compound and 8-Br-cGMP
The following table summarizes the key quantitative parameters for this compound and 8-Br-cGMP, providing a direct comparison of their potency in modulating PKG activity.
| Parameter | Rp-8-Br-PET-cGMPS (Inhibitor) | 8-Br-cGMP (Activator) | Reference Experiment |
| Mechanism of Action | Competitive, reversible inhibitor of PKG | Activator of PKG | General knowledge |
| Inhibition Constant (Ki) | 0.035 µM for PKG | Not Applicable | In vitro kinase assay with purified PKG[1] |
| Activation Potency | Not Applicable | 4.3-fold more potent than endogenous cGMP for PKG1α activation | In vitro kinase assay[2] |
| Effect on Smooth Muscle Relaxation | Inhibits cGMP-induced relaxation | Promotes smooth muscle relaxation | Organ bath experiments with pre-constricted vascular tissue[1] |
| Inhibition of 8-Br-cGMP-induced Relaxation | 3x10-5 M attenuates relaxation from 3x10-5 M 8-Br-cGMP by 55.9% | Induces relaxation | Porcine coronary artery relaxation assay[3] |
Visualizing the cGMP/PKG Signaling Pathway and Experimental Workflow
To better illustrate the molecular interactions and the experimental approach for validating these compounds, the following diagrams are provided.
Experimental Protocols
To validate the inhibitory efficacy of this compound against 8-Br-cGMP-induced PKG activation, two primary experimental approaches are recommended: an in vitro PKG kinase assay and a cell-based Western blot analysis of a key PKG substrate, Vasodilator-Stimulated Phosphoprotein (VASP).
In Vitro PKG Kinase Assay
This assay directly measures the enzymatic activity of purified PKG in the presence of the activator and/or inhibitor.
Materials:
-
Purified recombinant PKG enzyme
-
PKG-specific substrate peptide (e.g., a fluorescently labeled peptide)
-
ATP
-
Kinase assay buffer
-
8-Br-cGMP
-
This compound
-
Microplate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)
-
Commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay) can also be used.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of 8-Br-cGMP and this compound in kinase assay buffer.
-
Set up Reaction: In a microplate, combine the purified PKG enzyme, the substrate peptide, and either 8-Br-cGMP (for activation curve), this compound (for inhibition of basal activity, if any), or a fixed concentration of 8-Br-cGMP with varying concentrations of this compound (for inhibition of activated enzyme).
-
Initiate Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at the optimal temperature (typically 30°C) for a predetermined time.
-
Stop Reaction and Read: Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a stop solution). Read the signal on a microplate reader.
-
Data Analysis: Plot the kinase activity against the concentration of 8-Br-cGMP to determine the EC50. For inhibition, plot the remaining kinase activity against the concentration of this compound to determine the IC50.
Western Blot for Phosphorylated VASP (p-VASP)
This cell-based assay assesses the ability of this compound to block the 8-Br-cGMP-induced phosphorylation of VASP at Ser239, a well-characterized downstream target of PKG.
Materials:
-
Cultured cells expressing PKG (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements
-
8-Br-cGMP
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and grow to desired confluency. Treat the cells with different concentrations of 8-Br-cGMP, this compound, or a combination of both for a specified time. Include a vehicle-treated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VASP (Ser239) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VASP.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-VASP to total VASP for each condition. Plot the normalized p-VASP levels against the concentration of the compounds to determine the dose-dependent effects.
By employing these experimental approaches, researchers can effectively validate the inhibitory action of this compound and quantitatively compare its efficacy against the stimulatory effects of 8-Br-cGMP, thereby ensuring the reliability of their experimental findings in the study of cGMP/PKG signaling.
References
Navigating the cGMP Maze: A Guide to Alternative Inhibitors Beyond Rp-8-Br-cGMPS
For researchers, scientists, and drug development professionals studying cGMP signaling pathways, the selection of a potent and specific inhibitor for cGMP-dependent protein kinase (PKG) is paramount. While Rp-8-Br-cGMPS has been a widely used tool, a range of alternative inhibitors now offers distinct advantages in terms of selectivity, cell permeability, and mechanism of action. This guide provides a comprehensive comparison of these alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway plays a crucial role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. Central to this pathway is the cGMP-dependent protein kinase (PKG), a key effector that phosphorylates downstream targets to elicit cellular responses. To dissect the intricacies of this pathway, researchers rely on specific inhibitors to modulate PKG activity. This guide explores the landscape of PKG inhibitors, offering a detailed comparison of alternatives to the commonly used this compound.
The Inhibitor Landscape: A Class-Based Comparison
PKG inhibitors can be broadly categorized based on their mechanism of action: those that compete with cGMP at its binding site on the regulatory domain of PKG, and those that compete with ATP at the catalytic site. A third, less common class, targets the substrate-binding site.
Cyclic Nucleotide-Binding Site Inhibitors: The Rp-cGMPS Analogs
This class of inhibitors, to which this compound belongs, are phosphorothioate (B77711) analogs of cGMP. The "Rp" configuration confers antagonistic properties. While effective, the utility of some earlier analogs is limited by poor membrane permeability.
Rp-8-pCPT-cGMPS has emerged as a superior alternative due to its enhanced lipophilicity, leading to significantly better cell permeability compared to this compound.[1] This allows for more effective inhibition of PKG in intact cells.
Rp-8-Br-PET-cGMPS is another noteworthy analog that is also more lipophilic and membrane-permeant than this compound.[2] It is a selective inhibitor of PKG Iα and Iβ isoforms.[2]
The following diagram illustrates the cGMP signaling pathway and the points of intervention by various inhibitors.
Caption: The cGMP signaling pathway and mechanisms of inhibitor action.
ATP-Binding Site Inhibitors
These inhibitors act by competing with ATP for binding to the catalytic domain of PKG, thereby preventing the phosphorylation of substrate proteins.
KT5823 is a potent and selective inhibitor of PKG.[3][4] It is a cell-permeable compound, making it suitable for use in cellular assays. However, some studies have reported a lack of efficacy in intact cells, suggesting that its effects may be cell-type dependent.[4]
Substrate-Binding Site Inhibitors
This emerging class of inhibitors targets the substrate recognition site on PKG.
DT-2 and DT-3 are oligopeptide-based inhibitors that show high selectivity for PKG over PKA.[5] DT-3, in particular, exhibits a very high selectivity for PKG.[5] A significant drawback of these inhibitors is their low membrane permeability, which generally limits their use to in vitro studies with purified enzymes or in permeabilized cells.[5] Furthermore, some research suggests that in living cells, their specificity may be compromised, leading to off-target effects.[6][7]
Quantitative Comparison of PKG Inhibitors
The following table summarizes the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of various inhibitors against different protein kinases, providing a clear comparison of their potency and selectivity. Lower values indicate higher potency.
| Inhibitor | Target | Ki (µM) | IC50 (µM) | Selectivity (PKG vs PKA) | Reference |
| This compound | PKG | - | - | - | [8] |
| Rp-8-pCPT-cGMPS | PKG Iα | 0.5 | 18.3 | ~22-fold vs PKA (Ki) | [9][10][11] |
| PKG Iβ | 0.45 | - | [12] | ||
| PKG II | 0.7 | 0.16 | [9][10][12] | ||
| PKA | 11 | - | [13] | ||
| Rp-8-Br-PET-cGMPS | PKG I | 0.035 | - | ~314-fold vs PKA (Ki) | [13] |
| PKG II | 0.030 | - | [13] | ||
| PKA | 11 | - | [13] | ||
| KT5823 | PKG | 0.23 | 0.06 (in cells) | ~43-fold vs PKA (Ki) | [3] |
| PKA | >10 | - | [4] | ||
| PKC | 4 | - | [3][4] | ||
| DT-2 | PKG Iα | 0.0125 | - | ~1300-fold vs PKA | [5][13][14] |
| DT-3 | PKG | - | - | ~20000-fold vs PKA | [5] |
Experimental Protocols
Accurate assessment of inhibitor potency and selectivity relies on robust experimental protocols. A standard method for this is the in vitro kinase assay.
General Protocol for In Vitro PKG Activity Assay
This protocol outlines the fundamental steps for measuring PKG activity and assessing the potency of inhibitors. Specific conditions may need to be optimized for individual kinases and substrates.
Caption: General workflow for an in vitro kinase assay to determine inhibitor potency.
Key Steps:
-
Reaction Setup: In a microplate or microcentrifuge tube, combine the purified PKG enzyme, a specific peptide or protein substrate (e.g., Vasodilator-Stimulated Phosphoprotein, VASP), and varying concentrations of the inhibitor in a suitable kinase buffer.
-
Initiation: Start the phosphorylation reaction by adding a solution containing ATP and a divalent cation (typically Mg²⁺). For radiometric assays, [γ-³²P]ATP is included.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a predetermined period, ensuring the reaction proceeds within the linear range.
-
Termination: Stop the reaction by adding a stop solution, such as a solution containing EDTA to chelate the Mg²⁺, or by adding SDS-PAGE sample buffer.
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this is done by separating the reaction products by SDS-PAGE, followed by autoradiography and densitometry. Non-radiometric methods, such as those based on fluorescence (e.g., TR-FRET) or luminescence (e.g., ADP-Glo™), are also widely used and are more amenable to high-throughput screening.[15][16]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Choosing the Right Inhibitor: A Summary of Strengths and Weaknesses
The following table provides a quick reference to the key characteristics of each inhibitor, aiding in the selection process based on experimental needs.
| Inhibitor | Class | Key Advantages | Key Disadvantages | Best Suited For |
| This compound | cGMP-binding site | Well-characterized | Poor cell permeability | In vitro assays with purified components |
| Rp-8-pCPT-cGMPS | cGMP-binding site | Good cell permeability, more potent than this compound | Can activate cGMP-gated channels | Intact cell-based assays |
| Rp-8-Br-PET-cGMPS | cGMP-binding site | High selectivity for PKG I, good cell permeability | Can have partial agonist activity in the absence of cGMP stimulation[13] | Studies requiring specific inhibition of PKG I in cells |
| KT5823 | ATP-binding site | Cell permeable, potent | Variable efficacy in intact cells, potential off-target effects on other kinases at higher concentrations | Cellular studies, with careful validation of in-cell activity |
| DT-2 / DT-3 | Substrate-binding site | Very high selectivity for PKG (especially DT-3) | Poor cell permeability, potential for off-target effects in living cells | In vitro kinase assays, studies with permeabilized cells |
Conclusion
The field of cGMP signaling research has benefited from the development of a diverse toolkit of PKG inhibitors. While this compound remains a relevant compound, newer analogs such as Rp-8-pCPT-cGMPS and Rp-8-Br-PET-cGMPS offer significant improvements in cell permeability and, in some cases, selectivity, making them more suitable for studies in intact cellular systems. For researchers requiring high in vitro selectivity, the peptide-based inhibitors DT-2 and DT-3 are excellent choices, provided their limited cell permeability is not a hindrance. The ATP-competitive inhibitor KT5823 offers an alternative mechanism of action but requires careful validation of its efficacy within the specific cellular context.
Ultimately, the choice of inhibitor will depend on the specific experimental question, the model system being used, and a careful consideration of the compound's pharmacological properties. By understanding the strengths and weaknesses of each alternative, researchers can make more informed decisions, leading to more robust and reliable data in the exploration of cGMP pathways in health and disease.
References
- 1. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 2. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, cGMP blocker (CAS 150418-07-8) | Abcam [abcam.com]
- 9. 美国GlpBio - Rp-8-pCPT-Cyclic GMPS (sodium salt) | GMP-dependent protein kinases (cGKs) inhibitor | Cas# 208445-07-2 [glpbio.cn]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
A Comparative Analysis of cGMP Analog Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of different cyclic guanosine (B1672433) monophosphate (cGMP) analog inhibitors. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes essential signaling pathways and workflows to aid in the selection and application of these critical research tools.
Cyclic GMP is a ubiquitous second messenger that plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling. The enzymes that mediate the effects of cGMP, primarily cGMP-dependent protein kinase (PKG) and cyclic nucleotide-gated (CNG) ion channels, are key targets for pharmacological intervention. cGMP analog inhibitors are indispensable tools for dissecting the intricate roles of cGMP signaling pathways and for the development of novel therapeutics. This guide offers a comparative analysis of some of the most commonly used cGMP analog inhibitors.
Quantitative Comparison of cGMP Analog Inhibitors
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of selected cGMP analog inhibitors against their primary targets. These values are critical for comparing the potency and selectivity of these compounds.
| Inhibitor | Target | Ki (nM) | IC50 (µM) | Notes |
| Rp-8-Br-PET-cGMPS | cGKI | 35[1][2] | - | Competitive and reversible inhibitor.[3][4] |
| cGKII | 30[1][2] | - | Cell permeable.[1] | |
| PKA | 11000[1][2] | - | Demonstrates selectivity for PKG over PKA.[1][2] | |
| CNG Channels | - | 25[1][2] | Inhibits cGMP-induced activation.[1] | |
| Rod CNG Channels | - | ~0.45 (at 100 µM cGMP) | Exhibits some selectivity for rod over cone CNG channels under specific conditions.[5] | |
| Cone CNG Channels | - | ~4.4 (at 20 µM cGMP) | [5] | |
| Rp-cGMPS | PKG | - | - | Known PKG inhibitor.[5] |
| Rp-8-pCPT-cGMPS | PKG | - | - | A pan-PKG inhibitor.[6] |
| DT-2 | PKG | 12.5[2] | - | Potent and selective peptide inhibitor of PKG Iα.[2] |
| PKG Inhibitor Peptide | PKG | 86000[2] | - | ATP-competitive inhibitor.[2] |
Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., ATP concentration, substrate used). Researchers should consult the primary literature for detailed experimental parameters.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the cGMP signaling pathway, a general experimental workflow for inhibitor comparison, and the classification of cGMP analog inhibitors.
Caption: The cGMP signaling pathway.
Caption: Experimental workflow for comparing cGMP analog inhibitors.
Caption: Logical classification of cGMP analog inhibitors.
Detailed Experimental Protocols
The following protocols provide a general framework for assessing the inhibitory activity of cGMP analogs. Specific details may need to be optimized based on the enzyme source, substrate, and available equipment.
Protein Kinase G (PKG) Inhibition Assay (Radiometric)
This protocol outlines a common method to determine the inhibitory potential of a compound against PKG using a radioactive isotope.
Materials:
-
Purified recombinant PKG enzyme
-
PKG substrate peptide (e.g., a histone H2B-derived peptide)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
cGMP (for kinase activation)
-
cGMP analog inhibitors (test compounds)
-
Phosphocellulose paper
-
Scintillation fluid and counter
-
Stopping solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, a fixed concentration of the substrate peptide, and the desired concentration of the cGMP analog inhibitor.
-
Pre-incubation: Add the purified PKG enzyme to the mixture and pre-incubate for a defined period (e.g., 10 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Start the kinase reaction by adding a solution containing a fixed concentration of cGMP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the enzyme for ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.
-
Washing: Wash the phosphocellulose papers multiple times with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Phosphodiesterase (PDE) Activity Assay (Radioenzymatic)
This protocol describes a method to measure the activity of cGMP-hydrolyzing PDEs and the inhibitory effect of cGMP analogs.[7][8]
Materials:
-
Source of PDE enzyme (e.g., purified recombinant enzyme or tissue homogenate)
-
[³H]-cGMP
-
Assay buffer (e.g., 40 mM MOPS, pH 7.5)[7]
-
Snake venom nucleotidase (e.g., from Ophiophagus hannah)[8]
-
Anion-exchange resin (e.g., Dowex)[8]
-
cGMP analog inhibitors (test compounds)
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture: In a glass tube, combine the assay buffer and the desired concentration of the cGMP analog inhibitor.[9]
-
Add enzyme: Add the PDE enzyme source to the reaction mixture.
-
Initiate the reaction: Start the reaction by adding [³H]-cGMP. The final substrate concentration should be below the Km for accurate Ki determination.
-
Incubation: Incubate the reaction at 30°C for a defined period, ensuring that less than 20% of the substrate is hydrolyzed.[7]
-
Stop the reaction: Terminate the reaction by boiling the tubes for 1 minute.[7][9]
-
Convert [³H]-5'-GMP to [³H]-guanosine: Cool the tubes and add snake venom nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine. Incubate at 30°C for 10 minutes.[7][8]
-
Separate product from substrate: Add a slurry of anion-exchange resin to each tube to bind the unreacted, negatively charged [³H]-cGMP.[8]
-
Quantification: Centrifuge the tubes and transfer a portion of the supernatant (containing the unbound [³H]-guanosine) to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC50 and Ki values as described for the PKG inhibition assay.
Conclusion
The selection of an appropriate cGMP analog inhibitor is contingent upon the specific research question, the target enzyme isoform, and the experimental system. Inhibitors such as Rp-8-Br-PET-cGMPS offer good potency and selectivity for PKG over PKA, making them valuable tools for in vitro and in-cell studies. The detailed protocols and comparative data presented in this guide are intended to facilitate informed decisions in the design and execution of experiments aimed at elucidating the complex roles of cGMP signaling. As new analogs are developed, a systematic comparative analysis will remain crucial for advancing our understanding of this vital second messenger pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rp-8-Br-PET-cGMPS (3028) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Inhibitory Profile of Rp-8-Br-cGMPS on Protein Kinase G Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise inhibitory action of cyclic GMP (cGMP) analogs on cGMP-dependent protein kinase (PKG) isoforms is critical for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of the inhibitory effects of Rp-8-Br-cGMPS and its widely studied derivative, Rp-8-Br-PET-cGMPS, on PKG isoforms, supported by available experimental data and detailed methodologies.
Executive Summary
Rp-8-bromo-guanosine-3',5'-cyclic monophosphorothioate (this compound) and its β-phenyl-1,N2-etheno derivative (Rp-8-Br-PET-cGMPS) are potent, membrane-permeable inhibitors of PKG.[1] While both are utilized to probe PKG function, the majority of specific quantitative inhibitory data available in the literature pertains to Rp-8-Br-PET-cGMPS. This analog has been characterized as a highly specific inhibitor of PKG-I, although some conflicting reports suggest a broader inhibitory profile.[1][2] This guide will delve into the specifics of their inhibitory action, compare their selectivity, and provide standardized protocols for their evaluation.
Comparative Inhibitory Activity
| Inhibitor | Target Kinase | Inhibition Constant (Ki) | Selectivity Profile |
| Rp-8-Br-PET-cGMPS | PKG I | 35 nM[3] | Highly potent inhibitor of PKG I. |
| PKG II | 30 nM[3] | Potent inhibitor of PKG II, though some studies report no significant inhibition at tested concentrations.[2] | |
| PKA | 11 µM[3] | Significantly less potent against PKA, indicating good selectivity for PKG over PKA. |
Note: The conflicting data regarding the inhibition of PKG II by Rp-8-Br-PET-cGMPS may stem from differences in experimental conditions, such as the specific substrates or assay formats used. One study explicitly identifies it as a specific PKG-I inhibitor with no observed effect on PKG-II activity, while another reports comparable Ki values for both isoforms.[2][3] Further research is warranted to clarify this discrepancy.
PKG Signaling Pathway and Inhibition
The cGMP-PKG signaling pathway plays a crucial role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO) or particulate guanylate cyclase (pGC) by natriuretic peptides, leading to the synthesis of cGMP from GTP. cGMP then binds to the regulatory domain of PKG, causing a conformational change that activates its catalytic domain. Activated PKG proceeds to phosphorylate specific serine and threonine residues on a variety of substrate proteins, thereby modulating their function and eliciting a cellular response.
This compound and its analogs act as competitive antagonists at the cGMP-binding sites on the regulatory domain of PKG.[1] By occupying these sites, they prevent the binding of endogenous cGMP, thus locking the kinase in its inactive conformation and blocking the downstream phosphorylation of target proteins.
Experimental Protocols
To ensure reproducibility and enable accurate comparison of inhibitory activities, standardized experimental protocols are essential. The following section outlines a typical in vitro kinase assay protocol for determining the inhibitory potency of compounds like this compound.
In Vitro PKG Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PKG isoform.
Materials:
-
Recombinant human PKG Iα, PKG Iβ, or PKG II
-
PKG substrate peptide (e.g., a fluorescently labeled peptide with a recognized PKG phosphorylation motif)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Assay plates (e.g., 384-well, low-volume, white plates)
-
Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration well.
-
Enzyme and Substrate Preparation: Dilute the PKG isoform and the substrate peptide to their final desired concentrations in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
Assay Reaction: a. To the wells of the assay plate, add a small volume of the serially diluted test compound or vehicle control. b. Add the diluted PKG enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
Signal Detection: a. Stop the reaction by adding a stop solution, which may contain a chelating agent like EDTA to sequester Mg2+ ions required for kinase activity. b. Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
Data Analysis: a. Subtract the background signal (wells with no enzyme) from all other measurements. b. Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a known potent inhibitor or no enzyme as 0% activity. c. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound and its derivatives are invaluable tools for the study of PKG-mediated signaling. While Rp-8-Br-PET-cGMPS has been more extensively characterized in terms of its inhibitory constants against PKG isoforms, the available data suggests it is a potent inhibitor with good selectivity over PKA. The conflicting reports on its activity against PKG II highlight the importance of careful experimental design and interpretation. The provided experimental protocol offers a standardized approach for researchers to further investigate the inhibitory profiles of these and other novel PKG inhibitors, ultimately contributing to a deeper understanding of cGMP signaling in health and disease.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
Evaluating the Potency of Rp-8-Br-cGMPS: A Comparative Guide for Kinase Inhibitor Research
For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitors, selecting the optimal compound is paramount for experimental success. This guide provides an objective comparison of the potency of Rp-8-Br-PET-cGMPS, a notable cGMP-dependent protein kinase (PKG) inhibitor, against other commonly used kinase inhibitors. The information presented is supported by experimental data to aid in informed decision-making for your research endeavors.
Unveiling the Potency: A Head-to-Head Comparison
The inhibitory potential of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Ki). These values provide a standardized measure of how much of the inhibitor is required to reduce the kinase's activity by half or to bind to half of the kinase molecules, respectively. A lower value indicates higher potency.
The following table summarizes the reported potency of Rp-8-Br-PET-cGMPS and other selected kinase inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | Ki (nM) | IC50 (nM) | Notes |
| Rp-8-Br-PET-cGMPS | PKG I, PKG II | 30 - 35 | ~25,000 (CNG channels) | A cell-permeable, competitive, and reversible inhibitor of cGMP-dependent protein kinases.[1] It also shows weaker inhibition of PKA and cyclic nucleotide-gated (CNG) channels.[1] In the absence of cGMP, it can act as a partial agonist for cGKI.[1] |
| Rp-8-pCPT-cGMPS | PKG Iα, PKG Iβ, PKG II | 500, 450, 700 | - | A competitive inhibitor of PKG.[2][3] |
| KT5823 | PKG | 230 - 234 | 60 | A selective inhibitor of PKG, with weaker inhibition of PKA and PKC.[4][5][6] |
| H89 | PKA | 48 | 48 - 135 | A potent inhibitor of PKA, with weaker inhibition of PKG and other kinases like S6K1, MSK1, and ROCKII.[7][8][9][10] |
| Staurosporine | Broad Spectrum | - | 3 (PKC), 6 (p60v-src), 7 (PKA), 20 (CaM Kinase II) | A potent but non-selective protein kinase inhibitor, often used as a positive control in kinase assays.[11] |
Understanding the Mechanism: Signaling Pathway of PKG Inhibition
Rp-8-Br-PET-cGMPS primarily targets the cGMP-dependent protein kinase (PKG), a key effector in the nitric oxide/cGMP signaling pathway. This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The diagram below illustrates the canonical signaling cascade and the point of intervention by Rp-8-Br-PET-cGMPS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KT 5823 | PKG Inhibitor | Hello Bio [hellobio.com]
- 6. KT5823 - LabNet Biotecnica [labnet.es]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. H-89 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
A Comparative Guide to PKG Inhibitors: DT-2 vs. Rp-8-Br-cGMPS Analogues
For researchers investigating cGMP-dependent protein kinase (PKG) signaling, the choice of a specific and reliable inhibitor is paramount. This guide provides a detailed comparison of two commonly used classes of PKG inhibitors: the peptide-based inhibitor DT-2 and the cGMP analogue Rp-8-Br-cGMPS, along with its more cell-permeable derivatives like Rp-8-Br-PET-cGMPS and Rp-8-pCPT-cGMPS. While both show efficacy in inhibiting PKG, their mechanisms, potency, and particularly their specificity, differ significantly, with crucial implications for experimental outcomes.
Mechanism of Action
DT-2 and this compound analogues inhibit PKG activity through distinct mechanisms. DT-2 acts as a substrate-binding site inhibitor, preventing PKG from phosphorylating its target proteins.[1] In contrast, this compound and its derivatives are competitive inhibitors that bind to the cGMP-binding domain on the regulatory subunit of PKG, preventing its activation by endogenous cGMP.[2]
In Vitro Potency and Selectivity
In biochemical assays using purified enzymes, both DT-2 and certain Rp-cGMPS analogues demonstrate high potency for PKG, particularly the PKG I isoform. The D-amino acid version of DT-2, (D)-DT-2, is often used for its increased proteolytic stability and exhibits an IC50 in the low nanomolar range for PKG Iα and Iβ, with remarkable selectivity of over 15,000-fold against cAMP-dependent protein kinase (PKA).[3][4] Rp-8-Br-PET-cGMPS is also a potent inhibitor of PKG I with high selectivity over PKA.[2]
Below is a summary of reported inhibitory constants for these compounds. Note that values can vary between studies depending on the specific assay conditions.
| Inhibitor | Target | Parameter | Value (µM) | Selectivity (PKG I vs PKA) | Reference(s) |
| (D)-DT-2 | PKG Iα | IC50 | 0.008 | >15,000-fold | [3][4] |
| PKG Iβ | IC50 | ~0.008 | [3] | ||
| PKG II | IC50 | >1 | [4] | ||
| PKA | IC50 | >1 | [4] | ||
| DT-2 | PKG | Ki | 0.0125 | ~1000-fold | [2][5] |
| PKA | Ki | 12.7-20.3 | [2] | ||
| Rp-8-Br-PET-cGMPS | PKG I | Ki | 0.035 | ~314-fold | [2] |
| PKA | Ki | 11 | [2] | ||
| Rp-8-pCPT-cGMPS | PKG Iα | IC50 | 18.3 | [1][6] | |
| PKG Iα | Ki | 0.5 | ~16-fold | ||
| PKG Iβ | Ki | 0.45 | |||
| PKG II | IC50 | 0.16 | [1][6] | ||
| PKG II | Ki | 0.7 | |||
| PKA | Ki | 8.3 | [2] |
The Critical Issue of Cellular Specificity
A crucial point of differentiation between DT-2 and Rp-cGMPS analogues emerges in the context of intact cells. Despite its impressive in vitro profile, (D)-DT-2 has been shown to lose its specificity for PKG in cell homogenates and living cells.[3][7] Studies have demonstrated that at concentrations required to inhibit PKG in a cellular environment, (D)-DT-2 can modulate the activity of other kinases, including ERK, p38, PKB, and PKC, leading to unpredictable and often confounding off-target effects.[3][7]
Rp-cGMPS compounds are also not without their own off-target concerns. They have been reported to inhibit phosphodiesterases (PDEs) and can exhibit partial agonist activity in some contexts.[2] Furthermore, their inhibitory effect on PKA, while less potent than on PKG, may be relevant at the concentrations used in cellular experiments.[2]
| Inhibitor Class | Known or Potential Off-Target Effects | Reference(s) |
| DT-2 / (D)-DT-2 | Modulates activity of ERK, p38, PKB, and PKC in intact cells. | [3][7] |
| Rp-cGMPS Analogues | Inhibition of PKA and phosphodiesterases (e.g., PDE5, PDE10). Can act as partial agonists. Interaction with other cGMP-binding proteins like CNG channels. | [2][8] |
Signaling Pathway and Experimental Workflow
To aid researchers in visualizing the context of these inhibitors and designing robust experiments, the following diagrams are provided.
Caption: cGMP/PKG signaling pathway showing inhibitor action points.
Caption: Workflow for comparing PKG inhibitor specificity in cells.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a generalized method to determine the IC50 value of an inhibitor against a purified kinase.
-
Objective: To quantify the concentration of DT-2 or an this compound analogue required to inhibit 50% of PKG activity in vitro.
-
Materials:
-
Purified recombinant PKG Iα or Iβ
-
Purified PKA catalytic subunit (for selectivity profiling)
-
Specific peptide substrate (e.g., Vasptide for PKG, Kemptide for PKA)
-
Kinase assay buffer
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Serial dilutions of the inhibitor (DT-2 or this compound analogue)
-
cGMP (for PKG activation)
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or luminometer
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the respective kinase, and its peptide substrate.
-
Add serial dilutions of the inhibitor or vehicle control to the reaction mixture.
-
Pre-incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
For PKG, add cGMP to activate the enzyme. PKA is typically constitutively active.
-
Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Cellular Assay for PKG Inhibition and Off-Target Effects
This protocol assesses the ability of an inhibitor to block PKG signaling in intact cells and simultaneously probes for common off-target effects.
-
Objective: To evaluate the on-target efficacy and off-target activity of DT-2 and this compound analogues in a cellular context.
-
Materials:
-
Cultured cells expressing PKG (e.g., human platelets, rat aortic smooth muscle cells).
-
Cell culture medium.
-
PKG activator (e.g., 8-Bromo-cGMP, a nitric oxide donor like SNP).
-
DT-2 or this compound analogue.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-VASP (Ser239), anti-VASP, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Plate and culture cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of the inhibitor (or vehicle control) for 1-2 hours.
-
Stimulate the cells with a PKG activator for a short period (e.g., 5-15 minutes) to induce VASP phosphorylation.
-
Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-VASP (on-target) and phospho-ERK/Akt (off-target). Re-probe with total protein antibodies to confirm equal loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence system.
-
Quantify band intensities to determine the extent of PKG inhibition and off-target kinase activation/inhibition.
-
Conclusion and Recommendations
The choice between DT-2 and this compound analogues is highly dependent on the experimental system.
-
DT-2 is an exceptionally potent and selective inhibitor of PKG I in vitro . Its use in cell-free systems, such as biochemical assays with purified proteins, is well-justified. However, due to its significant and unpredictable off-target effects in living cells, data generated using DT-2 in cellular or tissue-based experiments should be interpreted with extreme caution.[3][7] Researchers are strongly advised to perform extensive control experiments to rule out PKG-independent effects.
-
This compound analogues (particularly the more lipophilic Rp-8-Br-PET-cGMPS and Rp-8-pCPT-cGMPS) represent a more reliable choice for cellular studies , despite their lower in vitro selectivity compared to DT-2.[2] They are cell-permeable and effectively inhibit PKG in intact cells. Nevertheless, researchers must remain aware of their potential to inhibit PKA and PDEs at higher concentrations and should include appropriate controls, such as using a PKA-specific inhibitor or measuring cAMP levels, to ensure the observed effects are indeed mediated by PKG.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 美国GlpBio - Rp-8-pCPT-Cyclic GMPS (sodium salt) | GMP-dependent protein kinases (cGKs) inhibitor | Cas# 208445-07-2 [glpbio.cn]
- 7. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rp-8-Br-cGMPS: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential procedural guidance for the proper disposal of Rp-8-Br-cGMPS, a commonly used cGMP-dependent protein kinase inhibitor.
While this compound and its analogs are generally not classified as hazardous substances, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and preventing environmental contamination.[1] The following step-by-step procedures are based on available safety data and established best practices for chemical waste management.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to handle this compound with appropriate care. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid Contact and Inhalation: Take measures to prevent skin and eye contact, as well as the inhalation of dust or aerosols.
-
Adequate Ventilation: All work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and, most importantly, your institution's specific guidelines.
Disposal of Unused or Expired Solid this compound
-
Consult Institutional Policies: Before initiating any disposal, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office for their specific chemical waste procedures.
-
Proper Segregation: Do not mix solid this compound with other chemical waste unless explicitly approved by your EHS department.
-
Secure Packaging:
-
Whenever possible, keep the compound in its original, clearly labeled container.
-
If repackaging is necessary, use a new, compatible, and sealable container.
-
The container must be clearly labeled with the full chemical name ("this compound") and designated as non-hazardous waste.
-
-
Scheduled Collection: Arrange for the pickup of the packaged waste through your institution's designated chemical or hazardous waste management service.
Disposal of this compound Solutions
-
Review Institutional Guidelines: Your EHS office will provide definitive guidance on the disposal of non-hazardous chemical solutions. Institutional policies vary; some may permit drain disposal for small quantities of non-hazardous, water-soluble compounds, while others mandate collection.
-
Procedure for Permitted Drain Disposal:
-
Verify that this compound is explicitly on your institution's list of substances approved for drain disposal.
-
Flush the solution down the sanitary sewer with a large volume of water to ensure significant dilution.
-
-
Procedure for Required Collection:
-
Absorption: For minor spills or residual solutions, absorb the liquid using an inert material like vermiculite, sand, or a universal absorbent pad.[2]
-
Packaging: Place the absorbent material into a sealable, compatible waste container.
-
Labeling: Clearly label the container with its contents (e.g., "this compound solution absorbed on vermiculite").
-
Collection: Schedule a pickup with your institution's chemical waste service.
-
Decontamination of Laboratory Equipment
For glassware and other laboratory equipment that has come into contact with this compound:
-
Initial Cleaning: Wash the equipment with a suitable solvent, such as water, followed by a standard laboratory detergent.
-
Thorough Rinsing: Rinse the equipment thoroughly with water.
-
Rinsate Disposal: Depending on institutional policy, the initial rinsate may need to be collected as chemical waste. Subsequent rinses are typically safe for drain disposal.
Quantitative Data Summary
The following table provides a structured overview of key data relevant to the safe handling and disposal of this compound.
| Parameter | Guideline |
| Hazard Classification | Not typically classified as a hazardous substance. |
| Primary Route of Exposure | Inhalation, skin and eye contact. |
| Recommended PPE | Safety glasses, gloves, lab coat. |
| Solid Waste Disposal | Package in a sealed, clearly labeled container for collection by institutional waste management. |
| Liquid Waste Disposal | Follow institutional EHS guidelines. May involve drain disposal with copious water or absorption and collection.[2] |
| Empty Container Disposal | Triple rinse with a suitable solvent; dispose of rinsate as chemical waste. Deface label before discarding the container in regular trash. |
Disposal Workflow Diagram
The logical flow for making decisions on the proper disposal of this compound is illustrated in the diagram below.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance and should not replace the specific protocols and regulations of your institution. Always prioritize the directives of your local Environmental Health and Safety office.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
